molecular formula C6H12ClN B2501279 Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride CAS No. 2140262-86-6

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

カタログ番号: B2501279
CAS番号: 2140262-86-6
分子量: 133.62
InChIキー: BXTAZROIDWHIEP-KGZKBUQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is a chemical compound featuring a strained bicyclo[3.1.0]hexane scaffold. This core structure is increasingly recognized as a valuable framework in medicinal chemistry and drug discovery . The high ring strain inherent to this bicyclic system makes it a versatile synthetic intermediate for constructing more complex molecular architectures . Bicyclo[3.1.0]hexane derivatives are prevalent in bioactive compounds and natural products, and efficient synthetic methods grant fast access to these highly valuable bicyclic scaffolds . This amine hydrochloride salt is particularly useful as a building block for the synthesis of conformationally constrained analogues of pharmacologically active molecules . Introducing a rigid bicyclic core like the 3-azabicyclo[3.1.0]hexane can help lock the conformation of a drug candidate, which is a established strategy for probing the active conformation of a pharmacophore and for improving potency and selectivity at target receptors . Researchers can leverage this compound to develop novel chemical entities for various therapeutic areas, including potential applications in central nervous system (CNS) agents . The compound is supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(1R,5R)-bicyclo[3.1.0]hexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-3-1-2-5(6)4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTAZROIDWHIEP-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137600-90-7
Record name rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties and Synthetic Applications of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized planar molecules is a critical strategy for improving clinical success rates. The incorporation of sp3-rich, conformationally restricted scaffolds has become a cornerstone of rational drug design. Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride (CAS: 2137600-90-7) is a highly specialized, strained bicyclic building block that serves as a premium bioisostere for cyclohexane, cyclopentane, and furanose rings[1][2].

Supplied as a stable racemic hydrochloride salt, this compound provides an essential bridgehead amine handle for derivatization. This whitepaper details its physicochemical profile, the thermodynamic advantages of its unique structural conformation, and field-proven experimental protocols for overcoming the steric challenges associated with bridgehead functionalization.

Physicochemical Profiling

Accurate physicochemical data is the foundation of robust experimental design. The hydrochloride salt form is specifically utilized to prevent the oxidative degradation and volatility commonly associated with free primary aliphatic amines.

PropertySpecification / Value
Chemical Name Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
CAS Number 2137600-90-7[3]
Molecular Formula C₆H₁₂ClN (Base: C₆H₁₁N)
Molecular Weight 133.62 g/mol
InChI Key BXTAZROIDWHIEP-KGZKBUQUSA-N
Physical State Solid / Powder
Storage Conditions Room Temperature (RT); store under inert gas for long-term stability
Solubility Soluble in Water, Methanol, DMSO, and DMF
GHS Hazard Classifications H302 (Acute Tox.), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[3]

Conformational Dynamics: The "Perpetual Boat"

The primary value of the bicyclo[3.1.0]hexane scaffold lies in its rigidified three-dimensional architecture. Unsubstituted cyclohexane naturally relaxes into a thermodynamically stable chair conformation. However, many biological targets—such as viral neuraminidases and specific G-protein coupled receptors (GPCRs)—require ligands to adopt a higher-energy "boat" conformation to achieve optimal binding in the active site[1].

When a standard cyclohexane-based drug binds to these targets, it incurs a massive entropic penalty as it is forced out of its chair state. Fusing a cyclopropane ring to a cyclopentane ring creates the bicyclo[3.1.0]hexane core, which structurally locks the molecule into a puckered shape. This acts as a "perpetual boat" conformation[1]. By pre-organizing the molecule into the bioactive geometry, the entropic penalty of binding is eliminated, leading to dramatically enhanced target affinity without significantly increasing molecular weight or lipophilicity (LogP)[1][2].

ScaffoldHopping A Cyclohexane (Chair Conformation) B Cyclohexane (Boat Conformation) A->B High Energy Transition C Bicyclo[3.1.0]hexane (Restricted 'Perpetual Boat') B->C Bioisosteric Replacement D Target Protein Binding (Enhanced Affinity) C->D Lock Active Conformation

Conformational restriction strategy utilizing the bicyclo[3.1.0]hexane scaffold.

Strategic Applications in Drug Discovery

The strategic deployment of the bicyclo[3.1.0]hexane motif has led to several breakthroughs in medicinal chemistry:

  • Nucleoside Analogues (Adenosine A3 Receptor Ligands): The scaffold is widely known as the (N)-methanocarba modification. By replacing the flexible furanose ring of standard nucleosides with the rigid bicyclo[3.1.0]hexane core, researchers have developed highly potent and selective A3 adenosine receptor agonists and antagonists, which are critical targets for oncology and inflammatory diseases[2][4].

  • Antiviral Therapeutics: The scaffold has been successfully utilized in scaffold-hopping strategies for Hepatitis C Virus (HCV) NS4B inhibitors and influenza neuraminidase inhibitors. The rigid core mimics the transition state of sialic acid, demonstrating micromolar inhibition against H5N1 and H9N2 influenza strains[1].

Experimental Methodology: Bridgehead Amine Derivatization

The Challenge: The amine group in Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine is located at the C1 bridgehead position . Bridgehead carbons are tertiary and highly sterically hindered, severely restricting the inversion of the amine nitrogen. Standard coupling reagents (e.g., EDC/NHS) typically result in poor yields due to the slow rate of nucleophilic attack.

The Solution: The following protocol utilizes highly reactive uronium salts (HATU) to overcome steric barriers, coupled with a self-validating In-Process Control (IPC) system to ensure trustworthiness and reproducibility.

Protocol: Amide Library Generation via Bridgehead Coupling

Step 1: Free-Basing and Solvation

  • Action: Suspend 1.0 equivalent of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The compound is a stable HCl salt. DIPEA, a sterically hindered, non-nucleophilic base, is required to deprotonate the salt and liberate the free amine without competing for the activated electrophile. DMF is selected for its high dielectric constant, which stabilizes the polar transition state of the impending coupling reaction.

Step 2: Carboxylic Acid Activation

  • Action: In a separate vial, dissolve 1.2 equivalents of the desired carboxylic acid (R-COOH) in DMF. Add 1.2 equivalents of HATU and stir for 15 minutes at room temperature.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester. This specific intermediate is electrophilic enough to overcome the severe steric hindrance of the bicyclic bridgehead amine, a feat where standard carbodiimides fail.

Step 3: Nucleophilic Acyl Substitution & Self-Validation

  • Action: Transfer the activated acid solution to the free-based amine. Stir at room temperature under a nitrogen atmosphere.

  • Self-Validating IPC: At t=2 hours , extract a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. Validation metric: The reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) demonstrates >95% depletion of the activated ester mass and the dominant appearance of the target amide mass. If incomplete, continue stirring for up to 24 hours.

Step 4: Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo prior to preparative HPLC purification.

DerivatizationWorkflow Step1 Step 1: Free Basing Neutralize HCl salt with DIPEA Step3 Step 3: Coupling Reaction Stir at RT (12-24h) under N2 Step1->Step3 Step2 Step 2: Acid Activation Pre-activate R-COOH with HATU Step2->Step3 Step4 Step 4: Purification Liquid-Liquid Extraction & Prep-HPLC Step3->Step4

Standard workflow for amide library generation from the hydrochloride salt.

References

  • Title: rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [3] Title: rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride - NextSDS Source: nextsds.com URL:

  • [1] Title: Bicyclo[3.1.0]hexanes in Drug Discovery - PharmaBlock Source: pharmablock.com URL:

  • [4] Title: Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands - PMC Source: nih.gov URL:

  • [2] Title: Bicyclo[3.1.0]hexan-3-one - Benchchem Source: benchchem.com URL:

Sources

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride, a key building block in modern medicinal chemistry. The unique three-dimensional structure of the bicyclo[3.1.0]hexane core offers a rigid scaffold that is increasingly utilized by drug development professionals to enhance the pharmacological properties of new chemical entities. This document details the molecule's physicochemical properties, including its molecular weight, structure, and stereochemistry. Furthermore, it explores synthetic strategies, analytical characterization techniques, and the significant applications of this compound in drug discovery, serving as an essential resource for researchers and scientists in the pharmaceutical industry.

Section 1: Molecular and Physicochemical Profile

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental molecular and physical characteristics. Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is no exception, with its utility being intrinsically linked to its unique structural and chemical nature.

Molecular Formula, Weight, and Core Structure

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride possesses the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol . The core of this molecule is the bicyclo[3.1.0]hexane ring system, a conformationally restricted scaffold that imparts a high degree of three-dimensionality.[1][2] This rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

The structure consists of a five-membered ring fused to a three-membered (cyclopropane) ring. The amine group is situated at a bridgehead carbon, providing a vector for further chemical modification. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a common strategy for amine-containing pharmaceutical intermediates.

retrosynthesis target Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine HCl precursor1 Bicyclo[3.1.0]hexane-1-carboxylic acid target->precursor1 Amine Synthesis (e.g., Curtius Rearrangement) precursor2 Cyclopentenyl derivative precursor1->precursor2 Intramolecular Cyclopropanation

Caption: Conceptual retrosynthetic analysis for the target molecule.

Illustrative Synthetic Protocol

While numerous specific synthetic routes exist, a generalized, field-proven protocol for this class of compounds involves the following key steps:

  • Cyclopropanation: An appropriate cyclopentene precursor undergoes an intramolecular cyclopropanation reaction to form the bicyclo[3.1.0]hexane core. The choice of catalyst (e.g., rhodium or copper complexes) is critical for controlling stereoselectivity. [3]2. Functional Group Interconversion: The resulting bicyclic intermediate, often an ester or ketone, is converted to a carboxylic acid or a related derivative suitable for amination.

  • Amination: The carboxylic acid is subjected to a Curtius, Hofmann, or Schmidt rearrangement to install the amine group at the bridgehead position. This step must be carefully optimized to avoid side reactions.

  • Salt Formation: The free amine is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which is then isolated and dried.

The rationale for this multi-step approach lies in the ability to control the stereochemistry of the bicyclic core early in the synthesis and then introduce the versatile amine functionality at a later stage.

Section 3: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is paramount for its application in drug discovery. A suite of analytical techniques is employed for comprehensive characterization.

Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates. [4][5]Due to the lack of a strong chromophore in the target molecule, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the molecular structure, while mass spectrometry provides an accurate molecular weight.

Analytical TechniquePurposeTypical Parameters/Observations
HPLC Purity AssessmentReversed-phase C18 column; mobile phase of acetonitrile/water with an ion-pairing agent; detection via derivatization or universal detector.
¹H NMR Structural ConfirmationComplex aliphatic region showing characteristic signals for the bicyclic protons.
¹³C NMR Structural ConfirmationSignals corresponding to the six unique carbon atoms of the bicyclic core.
Mass Spectrometry Molecular WeightElectrospray ionization (ESI) in positive mode showing the [M+H]⁺ ion for the free base.
Ion Chromatography Chloride ContentConfirms the stoichiometry of the hydrochloride salt.
Comprehensive Quality Control Workflow

A robust quality control (QC) process is self-validating, employing orthogonal analytical methods to ensure the highest confidence in the material's quality.

qc_workflow start Synthesized Product nmr Structural Confirmation (¹H, ¹³C NMR) start->nmr ms Molecular Weight Verification (Mass Spec) start->ms hplc Purity Assessment (HPLC) nmr->hplc ms->hplc ic Salt Stoichiometry (Ion Chromatography) hplc->ic pass Release for Use ic->pass All tests pass fail Repurify or Reject ic->fail Any test fails

Caption: A typical quality control workflow for the final product.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The incorporation of rigid, three-dimensional scaffolds like bicyclo[3.1.0]hexane is a key strategy in modern drug design to "escape flatland". [1]Saturated bicyclic systems are increasingly used as bioisosteres for aromatic rings, offering improved physicochemical properties such as solubility and metabolic stability. [6][7] The bicyclo[3.1.0]hexane scaffold in particular has been explored in the development of ligands for various biological targets, including adenosine receptors. [8]The rigid nature of the ring system helps to lock the pharmacophoric elements in a specific orientation, which can lead to enhanced potency and selectivity for the target receptor or enzyme. Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride serves as a valuable starting material for the synthesis of libraries of compounds based on this privileged scaffold, enabling the exploration of structure-activity relationships. [9]

Section 5: Conclusion

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is a valuable and versatile building block for drug discovery and development. Its well-defined three-dimensional structure provides a rigid framework for the design of novel therapeutics with potentially superior pharmacological profiles. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is essential for its effective application. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.

Section 6: References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 7). The Significance of Bicyclic Amines in Pharmaceutical Synthesis: Focus on Gliclazide Intermediate. Available at:

  • PMC. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Available at:

  • NextSDS. rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride. Available at:

  • Research Collection. (1977, November 9). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. Available at:

  • NextSDS. rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride. Available at:

  • ResearchGate. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Available at:

  • Sigma-Aldrich. rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride. Available at:

  • Academia.edu. Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Available at:

  • MDPI. (2022, March 31). Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available at:

  • Organic Chemistry Frontiers (RSC Publishing). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Available at:

  • PubChem. rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one. Available at:

  • BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development. Available at:

  • ACS Publications. (2020, August 10). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. Available at:

  • Frontiers. (2022, October 20). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Available at:

  • Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Available at:

  • ResearchGate. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at:

Sources

Stereochemistry of bicyclo[3.1.0]hexane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of Bicyclo[3.1.0]hexane Derivatives

This guide provides an in-depth exploration of the stereochemical nuances of the bicyclo[3.1.0]hexane scaffold, a valued structural motif in modern chemistry. For researchers, medicinal chemists, and drug development professionals, a profound understanding of this system's three-dimensional architecture is paramount for rational design and synthesis. The inherent rigidity and unique conformational preferences of this bicyclic system offer a powerful tool to enforce specific spatial arrangements of functional groups, thereby enhancing molecular recognition, metabolic stability, and target selectivity.[1] This document moves beyond a simple recitation of facts to explain the causal relationships behind its stereochemical behavior and the strategic choices made during stereoselective synthesis and analysis.

The Conformational Landscape: A Perpetual Boat

The stereochemical identity of any bicyclo[3.1.0]hexane derivative begins with the conformation of the core structure. Unlike its flexible monocyclic counterpart, cyclohexane, which predominantly exists in a low-energy chair conformation, the cis-fused bicyclo[3.1.0]hexane system is conformationally restricted.[1] Extensive computational studies, including Density Functional Theory (DFT) calculations, and experimental evidence from X-ray crystallography and microwave spectroscopy have unequivocally established that the "boat-like" conformer is significantly more stable than any "chair-like" alternative.[2][3][4][5][6]

This preference is a direct consequence of the fused cyclopropane ring, which forces the five-membered cyclopentane portion of the ring system into a puckered envelope shape that closely resembles the boat conformation of cyclohexane.[1] This rigid, boat-like arrangement is the dominant, low-energy state, making it a predictable and reliable scaffold for presenting substituents in well-defined three-dimensional space.[3][4]

This locked conformation creates two distinct steric environments for substituents on the five-membered ring:

  • Exo: Substituents on the face of the cyclopentane ring pointing away from the cyclopropane ring.

  • Endo: Substituents on the face of the cyclopentane ring pointing towards the cyclopropane ring, creating a more sterically hindered environment.

The ability to selectively install substituents into these positions is the cornerstone of stereochemical control in this system.

cluster_0 Conformational Preference of Bicyclo[3.1.0]hexane cluster_1 Stereochemical Descriptors Boat Boat Conformation (More Stable) Chair Chair Conformation (Less Stable) Energy Relative Energy Core Bicyclo[3.1.0]hexane Core Exo Exo Position (Less Hindered) Core->Exo Away from cyclopropane Endo Endo Position (More Hindered) Core->Endo Towards cyclopropane cluster_workflow Stereochemical Validation Workflow NMR NMR Spectroscopy (1H, NOE) Relative Relative Stereochemistry (endo vs. exo) NMR->Relative Coupling Constants, NOE enhancements VCD Chiroptical Methods (VCD, ECD, ORD) DFT DFT Calculations VCD->DFT Comparison Absolute Absolute Configuration ((1S, 5R), etc.) VCD->Absolute Matches Prediction DFT->Absolute Predicts Spectra for Known Configuration Xray X-ray Crystallography Confirmation Unambiguous Proof (Structure & Conformation) Xray->Confirmation

Caption: A workflow illustrating the synergistic use of analytical techniques for stereochemical assignment.

NMR Spectroscopy for Relative Stereochemistry

¹H NMR spectroscopy is the first line of analysis for determining the relative stereochemistry of substituents. The rigid boat-like conformation leads to distinct chemical shifts and coupling constants for endo and exo protons. Nuclear Overhauser Effect (NOE) measurements are particularly powerful, as spatial proximity between the endo proton at C6 and the endo protons on the five-membered ring can be readily observed, confirming their relative orientation. [7]

Chiroptical Methods and DFT for Absolute Configuration

For chiral, non-racemic samples, determining the absolute configuration is essential. A combination of chiroptical spectroscopy and computational chemistry provides a highly reliable method. [2]* Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

  • Electronic Circular Dichroism (ECD): The analogous measurement in the UV-Vis region.

  • Optical Rotatory Dispersion (ORD): Measures the change in optical rotation with wavelength.

The power of these techniques is fully realized when the experimental spectra are compared to spectra predicted by DFT calculations for a known absolute configuration. [2][8]A match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute configuration. [2]This combined approach is especially valuable for non-crystalline materials.

Protocol: Determination of Absolute Configuration by VCD/DFT
  • Sample Preparation: Prepare a solution of the enantiomerically pure bicyclo[3.1.0]hexane derivative in a suitable deuterated solvent (e.g., acetonitrile-d₃) to a concentration appropriate for VCD measurement.

  • Experimental VCD: Acquire the experimental VCD and IR spectra on a dedicated VCD spectrometer.

  • Computational Modeling:

    • Perform an extensive conformational search for the molecule at a suitable level of theory (e.g., B3LYP/6-311++G**). [2] * Identify all low-energy conformers (e.g., within 2-3 kcal/mol of the global minimum).

    • For each low-energy conformer, perform geometry optimization and frequency calculations at the same or higher level of theory.

  • Spectral Simulation:

    • Calculate the theoretical VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum. A strong correlation confirms the absolute configuration used in the calculation.

X-Ray Crystallography: The Definitive Proof

When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of both relative and absolute stereochemistry, as well as precise bond lengths, angles, and the solid-state conformation. [5][9]This technique serves as the ultimate validation for assignments made by other methods.

Applications in Drug Discovery: The Advantage of Rigidity

The bicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, primarily because it acts as a conformationally constrained bioisostere of a cyclohexane ring or a furanose ring in nucleosides. [1][10]This pre-organization of the molecule into a specific, receptor-relevant conformation can lead to several therapeutic advantages:

  • Increased Potency: By locking the molecule in a bioactive conformation, the entropic penalty upon binding to a target protein is reduced, which can lead to tighter binding and higher potency. [1]This has been demonstrated in A₃ adenosine receptor agonists, where the bicyclo[3.1.0]hexane-containing nucleosides (methanocarba nucleosides) show significantly higher potency and selectivity compared to their more flexible ribose counterparts. [1][10]* Enhanced Selectivity: The rigid framework presents functional groups in a precise orientation, which can improve selectivity for the desired target over off-targets, potentially reducing side effects. [1]* Improved Metabolic Stability: The scaffold can be more resistant to metabolism. For example, replacing a cyclohexane carboxylic acid with a bicyclo[3.1.0]hexane analogue in a DGAT1 inhibitor prevented in vivo isomerization at the α-position, overcoming a significant metabolic liability. [1]

    Drug Target/Class Example Compound Type Therapeutic Advantage Conferred by Stereochemistry
    A₃ Adenosine Receptor (N)-Methanocarba Nucleosides Locks the "sugar" pucker in the North (N) conformation, increasing potency and selectivity. [10]
    mGluR2/3 Bicyclo[3.1.0]hexane Amino Acids Precise endo stereochemistry is crucial for agonist activity at the glutamate receptor. [11]
    DGAT1 Benzimidazole Derivatives Prevents epimerization at the α-carbonyl position, enhancing metabolic stability. [1]

    | Cannabinoid Receptor 2 (CB2) | Pyrazole-fused Derivatives (e.g., APD371) | The rigid scaffold provides a specific vector for substituents to interact with the GPCR binding pocket. [1]|

References

  • Gu, J., Cos-ma, C., & Marquez, V. E. (2002). Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct. The Journal of Organic Chemistry, 67(18), 6393–6401. [Link]

  • He, J., Wang, Y., Zhu, H., & Nafie, L. A. (2010). Determination of the Absolute Configurations of bicyclo[3.1.0]hexane Derivatives via Electronic Circular Dichroism, Optical Rotation Dispersion and Vibrational Circular Dichroism Spectroscopy and Density Functional Theory Calculations. Organic & Biomolecular Chemistry, 8(16), 3777–3783. [Link]

  • Góra, J., et al. (2006). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. Tetrahedron: Asymmetry, 17(9), 1359-1367. [Link]

  • Collado, I., et al. (2005). Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. The Journal of Organic Chemistry, 70(20), 8027–8034. [Link]

  • Yoshikawa, N., & Yasuda, N. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(39), 7259-7262. [Link]

  • Collado, I., et al. (2005). Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists. The Journal of Organic Chemistry, 70(20), 8027-8034. [Link]

  • Gu, J., et al. (2002). Enantioselective Synthesis of Bicyclo[3.1.0]hexane Carbocyclic Nucleosides via a Lipase-Catalyzed Asymmetric Acetylation. Characterization of an Unusual Acetal Byproduct. The Journal of Organic Chemistry, 67(18), 6393-6401. [Link]

  • Skancke, A., & Boggs, J. E. (1975). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Journal of Molecular Structure, 51(2), 267-274. [Link]

  • L-Rojas, A., et al. (2022). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ChemistryOpen, 11(1), e202100225. [Link]

  • Rauk, A., et al. (1995). Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions. Journal of the American Chemical Society, 117(10), 2943-2953. [Link]

  • Morris, D. G., Murray-Rust, P., & Murray-Rust, J. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1577-1580. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 776-784. [Link]

  • Gicquel, M., et al. (2020). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 11(30), 7943–7948. [Link]

  • Allan, K. M., & Parker, D. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic & Biomolecular Chemistry, 6(8), 1410-1416. [Link]

  • González-Pérez, A., & Marquez, V. E. (2006). Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring. Application to the Synthesis of Carbocyclic Nucleosides. Organic Letters, 8(3), 449–452. [Link]

  • Molina, A., et al. (2020). Catalytic Asymmetric Synthesis of Diazabicyclo[3.1.0]hexanes by 1,3-Dipolar Cycloaddition of Azomethine Ylides with Azirines. Chemical Communications, 56(37), 5050-5053. [Link]

  • Brown, H. C., & Liu, K.-T. (1975). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2, (2), 153-155. [Link]

  • Yoshikawa, N., & Yasuda, N. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(39), 7259-7262. [Link]

  • Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]

  • He, J., et al. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(16), 3777-3783. [Link]

  • MacLeod, A. M., et al. (2010). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. ACS Medicinal Chemistry Letters, 1(2), 53–57. [Link]

  • Lian, Y., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 15(16), 4062–4065. [Link]

  • Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]

  • Various Authors. (2024). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. ResearchGate. [Link]

  • Rauk, A., et al. (1995). Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions. Journal of the American Chemical Society, 117(10), 2943-2953. [Link]

  • Mjolhus, J., et al. (1975). The zero-point-average structure of bicyclo[3.1.0]hexane as determined by electron diffraction and microwave spectroscopy. Journal of the American Chemical Society, 97(19), 5435-5440. [Link]

  • Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]

  • Gicquel, M., et al. (2020). Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... ResearchGate. [Link]

Sources

The Causality of 3D Shape: Physicochemical and Pharmacological Impact

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: Design, Synthesis, and Validation of Novel Bicyclic Amine Bioisosteres in Drug Discovery

For decades, medicinal chemistry relied heavily on flat, sp2-hybridized aromatic rings (like anilines and pyridines) or simple monocyclic aliphatic rings (like piperidines and morpholines) to build drug candidates. However, the over-reliance on these planar structures often leads to poor aqueous solubility, high plasma protein binding, and off-target toxicities.

The strategic incorporation of rigid, aliphatic bicyclic amines—such as bicyclo[1.1.1]pentanes (BCPs), bridged piperazines, and spirocycles—represents a paradigm shift in molecular design. By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds project vectors into three-dimensional space, enhancing target specificity[1].

The Causality of the Scaffold:

  • Metabolic Stability: Monocyclic amines possess accessible, soft α-amine C–H bonds that are highly susceptible to Cytochrome P450-mediated oxidation. Rigid bicyclic frameworks sterically occlude these soft spots, drastically reducing intrinsic clearance[1].

  • Lipophilicity (LogD): Replacing a flat para-substituted benzene ring with a BCP bioisostere lowers the lipophilicity of the molecule[2]. The 3D nature of the BCP reduces the desolvation penalty required for the drug to bind to its target, thereby improving both solubility and membrane permeability.

  • pKa Modulation: The introduction of electron-withdrawing groups (e.g., –CF3) onto saturated bicyclic amines inductively lowers the basicity of the amine[3]. A lower pKa ensures that the amine is less protonated at physiological pH, which enhances passive diffusion across the blood-brain barrier and intestinal epithelia.

Quantitative Profiling: Monocyclic vs. Bicyclic Architectures

To justify the synthetic effort required to build these complex molecules, we must look at the quantitative improvements they provide over traditional monocyclic matched molecular pairs.

Table 1: Physicochemical Impact of Bicyclic vs. Monocyclic Amines

PropertyMonocyclic PiperidineBridged Bicyclic AmineCausality / Mechanistic Impact
Fraction sp3 (Fsp3) ~0.801.00Increased 3D complexity correlates directly with clinical success and reduces off-target binding.
Lipophilicity (LogD) Moderate to HighLowered (Δ -0.5 to -1.0)Bridged architectures reduce desolvation penalties, improving aqueous solubility and oral bioavailability.
Metabolic Stability High clearanceLow clearanceRigid framework blocks CYP450 access to vulnerable α-amine C–H bonds.
Basic pKa ~9.5 - 10.5~8.0 - 9.0Conformational strain and inductive effects lower basicity, preventing lysosomal trapping and enhancing permeability.

Synthetic Methodologies: Overcoming the Strain Barrier

The primary bottleneck in utilizing bicyclic amines has historically been their synthesis. BCPs, for example, possess approximately 66.6 kcal/mol of strain energy[2]. Traditional cross-coupling methods fail when applied to the bridgehead carbons of BCPs because the resulting radical or organometallic intermediates possess exceptionally high s-character, making them highly reactive and prone to ring-opening.

Metallaphotoredox Catalysis as the Solution: Recent advances have bypassed this limitation by utilizing visible-light photoredox catalysis. By generating radicals under mild, room-temperature conditions, chemists can functionalize the carbon-carbon σ-bonds of[1.1.1]propellane directly[4]. Furthermore, dual iridium/nickel metallaphotoredox catalysis enables the direct 2-amination and 2-arylation of BCPs, providing modular access to highly substituted bicyclic amine building blocks[5].

Photoredox_BCP Propellane [1.1.1]Propellane (Strain Energy: 66 kcal/mol) PhotoCat Photocatalyst + Light (Single Electron Transfer) Propellane->PhotoCat Activation Radical Bridgehead Radical Intermediate PhotoCat->Radical C-C Cleavage CrossCouple Ni/Cu Catalysis (Amine Cross-Coupling) Radical->CrossCouple Radical Trapping Product 2-Aminated BCP (Bioisostere) CrossCouple->Product Reductive Elimination

Photoredox-mediated synthesis workflow for bicyclo[1.1.1]pentane (BCP) amines.

Self-Validating Experimental Protocol: Metallaphotoredox Synthesis of 2-Aminated BCPs

To ensure reproducibility, the following protocol for the cross-coupling of a 2-brominated BCP with a secondary amine is designed as a self-validating system. Each step includes an In-Process Control (IPC) to verify mechanistic causality.

Objective: Synthesis of a 2-heteroamine BCP via Ir/Ni dual catalysis. Causality: Thermal cross-coupling is thermodynamically forbidden due to the instability of the BCP radical. Visible light excites the Ir(ppy)3 catalyst to a long-lived triplet state, enabling a single-electron transfer (SET) that generates a transient BCP radical. This radical is rapidly intercepted by the nickel catalytic cycle before decomposition can occur.

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge a 20 mL borosilicate vial with 2-bromo-BCP (1.0 equiv), the target secondary amine (1.5 equiv), Ir(ppy)3 photocatalyst (1 mol%), NiCl2·dme (5 mol%), dtbbpy ligand (5 mol%), and quinuclidine base (2.0 equiv). Dissolve the mixture in anhydrous N,N-dimethylacetamide (DMA) to a concentration of 0.1 M. Validation Check 1: Upon addition of the solvent, the solution must transition to a deep green/brown hue. This color change validates the successful formation of the active Ni-dtbbpy complex. If the solution remains pale, the ligand exchange has failed.

  • Photochemical Activation: Seal the vial with a PTFE-lined septum, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs. Irradiate at 25°C for 16 hours. Use a cooling fan to maintain ambient temperature, as thermal runaway will cause ring-opening of the BCP. Validation Check 2: At t = 4 hours, extract a 10 µL aliquot and analyze via LC-MS. The disappearance of the 2-bromo-BCP mass and the emergence of the [M+H]+ product peak validates the SET and radical trapping cascade. If the reaction has stalled, verify that the emission spectrum of the LED strictly matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of Ir(ppy)3.

  • Quenching & Extraction: Open the vial to ambient air to quench the reaction (oxygen rapidly deactivates the active Ni(0) species). Dilute the mixture with ethyl acetate and wash three times with a 5% aqueous LiCl solution to strip the DMA solvent.

  • Purification & Structural Verification: Concentrate the organic layer under reduced pressure and purify via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA). Validation Check 3: Analyze the purified product via 1H NMR. The absolute confirmation of the intact bicyclic core is the presence of the highly shielded BCP methylene signature multiplet (~1.8-2.2 ppm) and the loss of the bridgehead proton.

Therapeutic Application: Targeting CDK2 in Oncology

The true value of these novel bicyclic amines is realized in their biological applications. Recently, bicyclic amines have been heavily investigated as potent inhibitors of Cyclin-dependent kinase 2 (CDK2)[6].

CDK2, when heterodimerized with Cyclin E, is a critical driver of the G1/S phase transition in the cell cycle. In many metastatic breast and lung cancers, the amplification of the CCNE1 gene leads to hyperactivation of CDK2, driving uncontrolled tumor proliferation[6]. By utilizing a rigid bicyclic amine scaffold, researchers can design inhibitors that perfectly occupy the ATP-binding pocket of CDK2 with high shape complementarity, avoiding off-target kinase inhibition that plagues flat, pan-kinase inhibitors.

CDK2_Inhibition Mitogen Mitogenic Signal CyclinE Cyclin E Mitogen->CyclinE CDK2 CDK2 Kinase CyclinE->CDK2 Complex Formation Rb Rb Protein (Phosphorylated) CDK2->Rb Phosphorylation CellCycle S-Phase Entry (Tumor Proliferation) Rb->CellCycle E2F Release Inhibitor Bicyclic Amine Inhibitor Inhibitor->CDK2 ATP-competitive binding

Mechanism of CDK2 inhibition by bicyclic amines halting tumor cell cycle progression.

Conclusion

The integration of bicyclic amines into the medicinal chemistry toolkit is not merely a structural trend; it is a mechanistically driven strategy to overcome the physicochemical liabilities of flat molecules. Through the application of advanced synthetic methodologies like metallaphotoredox catalysis, drug discovery professionals can now routinely access these highly strained, 3D-rich architectures. As demonstrated by their efficacy in CDK2 inhibition, bicyclic amines will continue to serve as privileged scaffolds in the development of next-generation therapeutics.

References

  • Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks, European Journal of Organic Chemistry,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxuyTugv9EcZym5mptOLuhBwwvarAj0zVCKN0beixHFbocJZhF4qA5CJTiy039RvnSLK1hrITQveAHAuMGXxEMQGQiq8m-TOOt6ID3Uk5Gm8gUoq6nvExWbyByx80inRvIPpTb2HM3w1VBuh81Rw7FToavDMkryPGC8fxkOTew0pXyPmaHqU6Qnp2S]
  • Novel Bicyclic Amines as CDK2 Inhibitors for Treating Metastatic Breast Cancer or Metastatic Lung Cancer, ACS Medicinal Chemistry Letters,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgsH9fX0Ok5BwrpmvhexsdsCpeZPJirXVuR2EhlVqDpQ_AdLY2R8TZgZ0yS_uFfweJu4YBL2zsrcHCSZiUuS-r6XzV5VO5Wa4AUwR1ByhcijtlMcROhffjjOL-USG7JFZ-AN764BFzUKQpe8QvFH69wddpXRpVOg==]
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination, ACS Medicinal Chemistry Letters,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRE-e44bdmXidh0duL9yyNpETLPC-OU5xzpyhzzGkboJyBiMn9uxe3EjoD4yVGVsNeNcXpDTODb5_vhs6h6SOXQdi-ev1DPs34TrjSQ1p59xP3MbnBYuhd868TQT0_FRwyVMeaQFB0rliOYQvWxw9PkBM=]
  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes, ChemRxiv / NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlZHI3KrN0qhfwEKcnq6aO_TKCkSdW4FLYHezPNODEcj0NJ5wXuq6GZQhYLWjDbIXjw-5ZWW86jLPIL9sppblYXk0n9whpI3MesGFt_v0HweVnUO1Y0fQolbpuWr4nHqf_I0LLihYLREDM6pZR]
  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzYpYG3vmlPRJTPHYVJpZgFZFrISuj6s_DLBfHcWWOq5ZhxfV8-3piteCKmJcpznn79WKD1bKWk9bTg4IftF4vwDpdvK0aEzO7RQTZPdh4PzOkZ__VUXqfrqkS-M7W3Bb7znTJWOiVE_62tSE=]
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes, JACS Au,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMyUNuHpnOXg8qawKNYLQWiMGWDj5JKmNVfj5CAXcLkTzpgZEasjATkGBJoABwyNE4U7r59uOsDF5Bye4dwnfVvnMZckbwiT04uf-Pfsw0Peea2D4x0ZJxILQme7VhjVu2TqUrin0uwglT]

Sources

Conformational Analysis of Bicyclo[3.1.0]hexane Systems: A Mechanistic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[3.1.0]hexane scaffold represents a masterclass in structural constraint. By fusing a highly strained cyclopropane ring to a cyclopentane ring, medicinal chemists can effectively "lock" the pseudorotational cycle of the five-membered ring. This in-depth technical guide explores the causal mechanics behind this conformational restriction, outlines a self-validating analytical protocol for structural assignment, and details its translational applications in modern drug development—from antiviral nucleosides to highly selective GPCR ligands.

Structural Mechanics: The Physics of the Conformational Lock

To understand the utility of the bicyclo[3.1.0]hexane system, one must analyze the thermodynamics of ring strain. Flexible furanose or cyclopentane rings rapidly interconvert through a continuum of envelope and half-chair conformations (the pseudorotational cycle).

The Causality of the Lock: Fusing a cyclopropane ring to the cyclopentane base introduces severe angle strain and torsional rigidity. The system is forced to minimize cyclopropylic strain, driving the conformational equilibrium into deep, highly restricted energy wells. Ab initio SCF calculations and Density Functional Theory (DFT) mapping demonstrate that these systems predominantly adopt 1[1], which represent the global energy minima[2].

In the context of nucleoside analogues (often termed methanocarba nucleosides), this forces the pseudosugar into one of two distinct geometries:

  • Northern (N) Conformation: Locked near a pseudorotational phase angle ( P ) of ≈18∘ [3].

  • Southern (S) Conformation: Locked near a pseudorotational phase angle ( P ) of ≈198∘ [3].

Mechanism A Cyclopropane Fusion B Torsional Strain Restriction A->B Induces C Northern (P ≈ 18°) Boat-like B->C Biases D Southern (P ≈ 198°) Chair-like B->D Biases E Anti Glycosyl HIV/HCV Activity C->E Drives F Syn Glycosyl Target Selectivity D->F Drives

Mechanistic pathway of cyclopropane-induced torsional restriction dictating biological activity.

Biological Implications: Causality in Target Recognition

The orientation of the bicyclo[3.1.0]hexane system directly dictates the spatial trajectory of its substituents, acting as a structural filter for target engagement.

  • Antiviral Nucleosides: The Northern conformation strongly biases the nucleobase toward an4[4]. This specific spatial arrangement is a critical prerequisite for recognition by viral kinases and polymerases, rescuing or enhancing anti-HIV activity[3]. Conversely, Southern conformers favor the syn range and are generally devoid of antiviral activity[4][5].

  • GPCRs and Transporters: Beyond nucleosides, this scaffold restricts flexible neurotransmitters to probe receptor binding pockets. For example, restricting histamine within a bicyclo[3.1.0]hexane framework yields 6 by eliminating off-target conformers[6]. Similarly, this backbone was utilized to develop the first highly selective inhibitors for the GABA transporter BGT-1[7]. Furthermore, bicyclo[3.1.0]hexanylpiperazines have been discovered as potent, noncompetitive Neuropeptide Y (NPY) Y1 antagonists[8].

Quantitative Data Summary
Structural ParameterNorthern Hemisphere (N)Southern Hemisphere (S)
Pseudorotational Angle ( P ) ≈18∘ [3] ≈198∘ [3]
Preferred Ring Conformation Boat-like[1][2]Chair-like / Envelope[5]
Glycosyl Torsion Bias ( χ ) Anti preference[4]Syn preference[4]
Primary Biological Utility Antiviral (HIV, HCV)[3]Target-specific GPCRs/Transporters[6][7]

Experimental Workflows: Self-Validating Conformational Assignment

Objective: To unambiguously assign the 3D conformation (North/Boat vs. South/Chair) of a synthesized bicyclo[3.1.0]hexane analogue.

Systemic Causality: Relying solely on 1D NMR can lead to catastrophic misassignments due to signal overlap and complex spin systems in highly strained bicycles. By coupling empirical NOE distance constraints with quantum mechanical energy minimizations, this protocol creates a closed-loop validation system. If the empirical data does not match the theoretical energy minimum, the system flags an error, preventing downstream biological misinterpretation.

Step 1: Solution-State NMR Acquisition (Empirical Spatial Mapping)
  • Action: Acquire high-resolution 1D 1 H, 1D 13 C, and 2D NOESY/ROESY spectra. Optimize the NOESY mixing time ( τm​≈300−500 ms) to capture linear build-up while suppressing spin diffusion.

  • Causality: The rigid bicyclo[3.1.0]hexane framework locks protons into fixed spatial relationships. NOESY cross-peaks provide precise trans-annular distance constraints (< 5 Å). The presence or absence of a cross-peak between the cyclopropyl methylene protons and the substituent at the C3 position instantly differentiates a boat from a chair conformation.

Step 2: J -Coupling Extraction & Karplus Mapping (Dihedral Analysis)
  • Action: Extract vicinal coupling constants ( 3JHH​ ) from the 1D 1 H spectrum.

  • Causality: The Karplus equation dictates that 3J values are highly sensitive to dihedral angles. In the boat conformation, the dihedral angle between specific vicinal protons approaches 90°, resulting in a diagnostic 3J value near 0 Hz. Extracting these values provides a purely geometric constraint independent of spatial proximity.

Step 3: Density Functional Theory (DFT) Modeling (Theoretical Validation)
  • Action: Perform geometry optimization using DFT at the B3LYP/6-31G(d,p) level. Execute Natural Bond Orbital (NBO) analysis to1[1].

  • Causality: Ab initio and DFT calculations prove that the boat conformation is typically the global energy minimum for bicyclo[3.1.0]hexanes due to the minimization of cyclopropylic strain[1][2]. Modeling ensures the proposed NMR structure is thermodynamically viable.

Step 4: The Self-Validation Loop (Data Convergence)
  • Action: Overlay the experimental NOE distances and 3J values with the DFT-predicted structural parameters.

  • Validation Criterion: The protocol is validated if the theoretical and experimental J -values align ( ΔJ<1.0 Hz) and distance RMSD is <0.5 Å. If discrepancies arise, the system mandates a re-evaluation of the NOESY mixing time or an investigation into potential heteroatom-induced hydrogen bonding that may be altering the conformational equilibrium[5].

Workflow N1 Synthesis of Bicyclo[3.1.0]hexane Target Scaffold N2 Solution-State NMR (NOESY & J-Coupling) N1->N2 N3 Computational Modeling (DFT & NBO Analysis) N1->N3 N4 Data Convergence & Self-Validation Loop N2->N4 Interatomic Distances & Dihedral Angles N3->N4 Energy Minima & Calculated J-values N4->N2 Discrepancy (Re-evaluate) N5 Conformational Lock Confirmed (North/Boat vs. South/Chair) N4->N5 Validation Success (ΔJ < 1.0 Hz)

Self-validating workflow for orthogonal conformational assignment of bicyclo[3.1.0]hexane systems.

Advanced Synthetic Access

Because of the high ring strain, synthesizing these scaffolds requires precision. Modern medicinal chemistry relies on convergent strategies, such as the9[9], to rapidly construct the bicyclic core with contiguous stereocenters. This circumvents the limitations of traditional intramolecular cyclopropanations that require heavily pre-functionalized starting materials.

References

  • Conformational Analysis of Nucleosides Constructed on a Bicyclo[3.1.0]hexane Template. Structure-Antiviral Activity Analysis for the Northern and Southern Hemispheres of the Pseudorotational Cycle. Taylor & Francis.
  • Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ResearchGate.
  • A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Academia.edu.
  • Conformationally locked carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template with a fixed Southern conformation. Synthesis and antiviral activity. RSC Publishing.
  • North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. PMC (NIH).
  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI.
  • Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ACS Medicinal Chemistry Letters.
  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing).
  • Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. PMC (NIH).

Sources

Bicyclo[3.1.0]hexanes as Cyclohexane Isosteres: A Strategic Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of bicyclo[3.1.0]hexanes as conformationally restricted isosteres of cyclohexane. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to overcome challenges in potency, selectivity, and pharmacokinetics. We will dissect the strategic rationale for this isosteric replacement, delve into the nuanced conformational differences, present robust synthetic strategies, and showcase compelling case studies where the bicyclo[3.1.0]hexane core has been instrumental in advancing drug candidates.

Part 1: The Strategic Rationale for Isosterism

Beyond Flatland: The Imperative for Three-Dimensionality in Drug Design

The contemporary drug discovery landscape is increasingly focused on targets with complex topographies, demanding ligands with well-defined three-dimensional shapes. Over-reliance on flat, aromatic structures can lead to promiscuous binding and unfavorable physicochemical properties. The strategic introduction of sp³-rich scaffolds, such as the bicyclo[3.1.0]hexane system, provides a powerful approach to escape "flatland," enabling more precise and selective interactions with biological targets.

The Cyclohexane Moiety: A Double-Edged Sword

The cyclohexane ring is a ubiquitous fragment in medicinal chemistry, often employed to introduce lipophilicity and explore chemical space. However, its conformational flexibility, primarily the low-energy chair-chair interconversion, presents a significant challenge. The presence of multiple, rapidly equilibrating conformers means that only a fraction of the molecule may exist in the bioactive conformation at any given time, leading to an entropic penalty upon binding to a target. This conformational ambiguity can result in lower binding affinity and metabolic instability due to the exposure of multiple sites to metabolizing enzymes.

Introduction to Bicyclo[3.1.0]hexane: A Conformationally Restricted Bioisostere

The bicyclo[3.1.0]hexane scaffold serves as a rigid isostere of cyclohexane, offering a solution to the challenges of conformational flexibility.[1][2][3] By "locking" the six-membered ring into a specific conformation, this bicyclic system can pre-organize the substituents into a geometry that is more favorable for target binding. This pre-organization can lead to a number of desirable outcomes, including:

  • Enhanced Potency: A lower entropic penalty upon binding can lead to tighter interactions with the target protein.[1][2][3]

  • Improved Selectivity: The rigid framework can provide a more precise fit for the target's binding site, reducing off-target effects.[1][2][3]

  • Increased Metabolic Stability: The fixed conformation can shield metabolically labile positions, leading to improved pharmacokinetic profiles.[1][2]

  • Favorable Physicochemical Properties: This isosteric replacement can be achieved with no increase in molecular weight and only a modest increase in lipophilicity compared to cyclohexane.[1][2][3]

Part 2: Conformational Landscape and Physicochemical Properties

A Tale of Two Rings: Comparative Conformational Analysis

The fundamental advantage of the bicyclo[3.1.0]hexane core lies in its distinct conformational preferences when compared to cyclohexane.

Cyclohexane predominantly exists in a low-energy chair conformation. It can, however, undergo a ring-flip to an alternative chair conformation, passing through higher-energy twist-boat and boat conformations. While the chair form is thermodynamically most stable, the presence of these other conformers in equilibrium contributes to the molecule's overall flexibility.

In stark contrast, the cis-bicyclo[3.1.0]hexane system is constrained to a puckered shape that closely resembles the boat conformation of cyclohexane.[1][2] The fusion of the cyclopropane ring prevents the ring-flip characteristic of cyclohexane, effectively locking it into this "perpetual boat" conformation.[1][2] This has profound implications for the spatial orientation of substituents.

cluster_0 Cyclohexane Conformational Equilibrium cluster_1 Bicyclo[3.1.0]hexane Conformation Chair 1 Chair 1 Twist-Boat Twist-Boat Chair 1->Twist-Boat Chair 2 Chair 2 Boat Boat Twist-Boat->Boat Twist-Boat 2 Twist-Boat 2 Boat->Twist-Boat 2 Twist-Boat 2->Chair 2 Locked Boat Locked Boat Cyclohexane Cyclohexane Bicyclo[3.1.0]hexane Bicyclo[3.1.0]hexane

Figure 1. Conformational landscapes of cyclohexane vs. bicyclo[3.1.0]hexane.

Spectroscopic and computational studies have confirmed that boat-like conformations are the only stable forms for bicyclo[3.1.0]hexane.[4] Ab initio SCF calculations have shown that the minimum energy boat conformation occurs at a dihedral angle of approximately 25 degrees.[4] The ring-puckering motion is the lowest vibrational mode, extending over 60 degrees.[4]

ParameterCyclohexane (Chair)cis-Bicyclo[3.1.0]hexane (Boat-like)
Predominant Conformation ChairBoat-like
Key Dihedral Angles ~60° (staggered)Varies, characteristic of a boat
Relative Energy of Boat ~6.9 kcal/mol higher than chairGround state
Conformational Flexibility High (ring-flip)Low (rigid)

Table 1. Comparative conformational properties of cyclohexane and cis-bicyclo[3.1.0]hexane.

Physicochemical Property Modulation

The isosteric replacement of cyclohexane with bicyclo[3.1.0]hexane offers a subtle yet powerful means to modulate key physicochemical properties relevant to drug development.

PropertyCyclohexaneBicyclo[3.1.0]hexaneRationale for Change
Molecular Weight ( g/mol ) 84.1682.14Loss of two hydrogen atoms.
cLogP ~3.44~2.5The more compact, rigid structure of bicyclo[3.1.0]hexane can lead to a modest decrease or slight increase in lipophilicity depending on the substitution pattern, but it is generally in a similar range.[1][2][3]
Topological Polar Surface Area (TPSA) 0 Ų0 ŲFor the parent hydrocarbons. TPSA will be dictated by substituents.

Table 2. Comparative physicochemical properties of the parent scaffolds.

Part 3: Synthetic Strategies for Accessing the Bicyclo[3.1.0]hexane Core

A number of robust synthetic methodologies have been developed to access the bicyclo[3.1.0]hexane scaffold, often with excellent stereocontrol.

Foundational Synthetic Approaches

One of the most widely employed methods for constructing the bicyclo[3.1.0]hexane core is the intramolecular cyclopropanation of a suitably functionalized cyclopentene precursor.[5][6][7] This can be achieved through various methods, including carbene-mediated reactions.[5][7] For instance, the decomposition of a diazo compound attached to the cyclopentene ring, often catalyzed by a transition metal such as rhodium or copper, generates a carbene that undergoes intramolecular addition to the double bond.[5][7] This approach has been successfully applied to the enantioselective synthesis of bicyclo[3.1.0]hexane derivatives.[6]

A more convergent approach involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. This method, which can be facilitated by photoredox catalysis, allows for the construction of the five-membered ring onto a pre-existing three-membered ring. This strategy provides access to highly substituted bicyclo[3.1.0]hexanes with multiple contiguous stereocenters.

Detailed Experimental Protocol: Enantioselective Synthesis of a Bicyclo[3.1.0]hexane-based mGluR Ligand Precursor

The following protocol is a representative example of an enantioselective synthesis of a key intermediate for mGluR agonists, adapted from the literature.[8]

Enone 7 Enone 7 Carboxy-cyclopropanation Carboxy-cyclopropanation Enone 7->Carboxy-cyclopropanation Ketone 8 Ketone 8 Carboxy-cyclopropanation->Ketone 8 Reduction Reduction Ketone 8->Reduction Alcohol 10 Alcohol 10 Reduction->Alcohol 10 Mesylation Mesylation Alcohol 10->Mesylation Mesylate 11 Mesylate 11 Mesylation->Mesylate 11 Functionalization Functionalization Mesylate 11->Functionalization Final Product Final Product Functionalization->Final Product

Figure 2. Synthetic workflow for a bicyclo[3.1.0]hexane mGluR agonist precursor.
  • Starting Material: The synthesis commences with the known enantiomerically pure enone 7.

  • Carboxy-cyclopropanation: Enone 7 undergoes a carboxy-cyclopropanation reaction to yield the bicyclic ketone 8 with high diastereoselectivity (>95:5).[8]

  • Stereoselective Reduction: To a solution of ketone 8 (20.0 g, 48.60 mmol, 1.0 equiv) in THF (240 mL) at -5 to -10 °C, a 1 M solution of lithium tri(sec-butyl)borohydride in THF (60.0 mL, 60.0 mmol, 1.23 equiv) is added dropwise, maintaining the internal temperature between -7 and -3 °C.[8]

  • Reaction Monitoring: The reaction is monitored by TLC (70/30 hexanes/ethyl acetate) and is typically complete within 3.5 hours at -5 to 0 °C.

  • Workup and Purification: Upon completion, the reaction is carefully quenched and worked up using standard extractive procedures. The crude product is then purified by column chromatography to afford the desired alcohol 10.

Functionalization at the Cyclopropane Tip

A general strategy for the synthesis of bicyclo[3.1.0]hexanes substituted at the "tip" of the cyclopropane ring (C6) has been developed, employing a cross-metathesis reaction to introduce diverse substituents at a terminal olefin precursor.[5][7] An subsequent intramolecular carbene-mediated cyclopropanation of the corresponding diazo intermediate completes the formation of the bicyclic template.[5][7]

Part 4: Case Studies in Medicinal Chemistry: From Concept to Clinic

The theoretical advantages of the bicyclo[3.1.0]hexane scaffold have been successfully translated into tangible benefits in several drug discovery programs.

Case Study 1: Metabotropic Glutamate Receptor (mGluR) Modulators
  • The Challenge: The development of selective agonists for mGlu2/3 receptors has been a long-standing goal for the treatment of CNS disorders such as anxiety and schizophrenia. Achieving selectivity over other mGluR subtypes has been a significant hurdle.

  • The Bicyclo[3.1.0]hexane Solution: Eli Lilly's eglumegad (LY354740) is a potent and selective mGluR2/3 agonist that incorporates a bicyclo[3.1.0]hexane core as a rigid analog of L-glutamate.[2] This rigid scaffold locks the amino acid moiety in a conformation that is optimal for binding to the mGlu2/3 subtypes. This work led to the discovery of highly potent and efficacious tool compounds, such as compound 18 (hmGlu2 IC50 = 46 nM, hmGlu3 IC50 = 46.1 nM), which showed activity in the mouse forced swim test.[9]

  • Comparative SAR Data: The introduction of substituents at the C4 position of the bicyclic nucleus has been shown to be a viable strategy for modulating the potency and selectivity of these mGluR2/3 receptor agonists.[8]

Case Study 2: Cannabinoid Receptor (CB2) Agonists
  • The Challenge: The development of selective CB2 agonists for the treatment of chronic pain requires careful optimization to avoid the psychoactive effects associated with CB1 receptor activation.

  • The Bicyclo[3.1.0]hexane Solution: Arena Pharmaceuticals' APD371 is a CB2 agonist that features a bicyclo[3.1.0]hexane fragment fused to a pyrazole ring.[2] The rigid bicyclic core contributes to the compound's selectivity and favorable pharmacokinetic profile.

  • Impact on Pharmacokinetics: The bicyclo[3.1.0]hexane scaffold can improve metabolic stability by blocking potential sites of metabolism on the cyclohexane ring. In one example, the replacement of a cyclohexane moiety with a bicyclo[3.1.0]hexane in a DGAT1 inhibitor prevented in vivo isomerization at the α-position of a carboxylic acid group, which was a significant metabolic liability for the cyclohexane-containing parent compound.[2]

Case Study 3: Nucleoside Analogues as Antiviral and Receptor Probes
  • The Challenge: The conformation of the ribose sugar is a critical determinant of the biological activity of nucleosides. Designing nucleoside analogues with restricted sugar conformations is a key strategy for enhancing potency and selectivity.

  • The Bicyclo[3.1.0]hexane Solution: The bicyclo[3.1.0]hexane system has been used extensively as a ribose surrogate to create conformationally locked nucleosides, often referred to as "methanocarba" nucleosides.[2][3] This scaffold can lock the pseudosugar in a "North" (N) or "South" (S) conformation, which can lead to enhanced binding affinity and selectivity for various targets, including adenosine receptors.[3][10]

  • Enhancing Binding Affinity and Selectivity for A3 Adenosine Receptors: The introduction of the bicyclo[3.1.0]hexane scaffold in place of the furanose ring of nucleoside agonists is known to increase A3 adenosine receptor (A3AR) potency and selectivity.[3][10] A series of these analogues were synthesized and evaluated in radioligand binding studies, leading to the identification of derivatives with high A3R selectivity.[3][10][11] For instance, the most potent derivative, compound 30, displayed a moderate A3AR affinity (Ki of 0.38 μM) with high selectivity.[3][10][11]

Part 5: Conclusion and Future Perspectives

The bicyclo[3.1.0]hexane scaffold has firmly established itself as a valuable tool in the medicinal chemist's toolbox. Its ability to serve as a conformationally restricted isostere for the flexible cyclohexane ring provides a rational strategy for enhancing potency, improving selectivity, and overcoming pharmacokinetic liabilities. The continued development of novel synthetic methods to access this core and its derivatives will undoubtedly expand its application in the pursuit of innovative therapeutics. As drug discovery continues to tackle increasingly complex biological targets, the strategic use of three-dimensional scaffolds like bicyclo[3.1.0]hexane will be paramount to success.

Part 6: References

  • Ye, L., Gu, Q.-S., et al. (2018). Intramolecular radical cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications, 9(1), 227. Available at: [Link].

  • de la Pradilla, R. F., Castellanos, E., et al. (2006). Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring. Application to the Synthesis of Carbocyclic Nucleosides. Organic Letters, 8(4), 705–708. Available at: [Link].

  • Sato, K., Asai, M., & Inokuchi, T. (2005). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 46(5), 811-814. Available at: [Link].

  • de la Pradilla, R. F., Castellanos, E., et al. (2006). Synthesis of bicyclo[3.1.0]hexanes functionalized at the tip of the cyclopropane ring. Application to the synthesis of carbocyclic nucleosides. PubMed, 8(4), 705-8. Available at: [Link].

  • Monn, J. A., Massey, S. M., et al. (2013). Synthesis and Pharmacological Characterization of 4-Substituted-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates: Identification of New Potent and Selective Metabotropic Glutamate 2/3 Receptor Agonists. Journal of Medicinal Chemistry, 56(11), 4328–4345. Available at: [Link].

  • Fromont, C., Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. Available at: [Link].

  • Mjoberg, P. J., & Almlöf, J. (1977). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics Letters, 47(1), 201-205. Available at: [Link].

  • Low, C. M. R., & Vederas, J. C. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. PubMed, 10(5), 881-4. Available at: [Link].

  • Lunn, G., Roberts, L. R., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. Available at: [Link].

  • Fromont, C., Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PMC, 27(7), 2283. Available at: [Link].

  • Laane, J., & Choo, J. (2018). Theoretical Study of Structures and Ring-Puckering Potential Energy Functions of Bicylo[3.1.0]hexane and Related Molecules. The Journal of Physical Chemistry A, 122(26), 5726–5735. Available at: [Link].

  • Fromont, C., Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. Available at: [Link].

  • Dressman, B. A., Huser, M. B., et al. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 26(23), 5747-5751. Available at: [Link].

Sources

The Ascendancy of Bicyclic Amines in Modern Drug Discovery: Escaping Flatland

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures has revolutionized lead optimization. Bicyclic amines—encompassing bridged, fused, and spirocyclic systems—serve as privileged scaffolds in this paradigm. Their constrained conformations reduce the entropic penalty of receptor binding, while their rigid frameworks shield vulnerable C-H bonds from metabolic degradation[1]. This technical whitepaper explores the mechanistic advantages, synthetic innovations, and therapeutic applications of bicyclic amines, providing actionable, self-validating protocols for their integration into drug discovery pipelines.

Mechanistic Advantages: Thermodynamics and Pharmacokinetics

Conformational Restriction and Target Affinity

Monocyclic amines (e.g., piperidines, pyrrolidines) populate multiple conformational states in solution. Upon binding to a target protein, these molecules must adopt a single bioactive conformation, resulting in a significant entropic penalty. Bicyclic amines, such as the 8-azabicyclo[3.2.1]octane core found in tropane alkaloids, pre-organize the basic nitrogen and its associated vectors. This structural rigidification drastically reduces the thermodynamic cost of binding, often leading to higher affinity and target selectivity[1].

Physicochemical Tuning via Fluorination

Modulating the basicity (pKa) and lipophilicity (LogP) of amines is critical for optimizing membrane permeability and avoiding hERG channel toxicity. The strategic incorporation of gem-difluorinated motifs into saturated bicyclic amines offers a precise tuning mechanism. The highly electronegative fluorine atoms exert an inductive electron-withdrawing effect, predictably lowering the pKa of the protonated amine. Conversely, the impact on LogP is highly dependent on the spatial orientation of the C-F bonds relative to neighboring C-H bonds, allowing medicinal chemists to dial in lipophilicity without altering the core scaffold[2].

Comparative Physicochemical Profiling

The structural rigidification of amines directly dictates their pharmacokinetic behavior. Table 1 summarizes the generalized shifts observed when transitioning from monocyclic to bicyclic architectures.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Amine Scaffolds

Scaffold ClassRepresentative MotifEntropic Penalty (Binding)Basicity (pKa Shift)Metabolic Stability (HLM T1/2​ )
Monocyclic PiperidineHigh (Flexible)Baseline (~10.0 - 11.0)Low to Moderate
Bridged Bicyclic 1-Azabicyclo[2.2.2]octaneLow (Rigid)Maintained (~10.5 - 11.0)High (Steric Shielding)
Fused Bicyclic Octahydrocyclopenta[c]pyrroleModerateLowered (~9.5 - 10.5)Moderate to High
Spirocyclic 2-Azaspiro[3.3]heptaneLow (Orthogonal)Significantly Lowered (~8.5)High (No adjacent α -protons)

Synthetic Innovations in Bicyclization

Historically, accessing diverse bicyclic amines was a rate-limiting step in drug discovery, often requiring bespoke, multi-step syntheses for different ring sizes. Recent breakthroughs have democratized access to these sp3-rich scaffolds.

Radical-Polar Crossover Bicyclization (RPCBC)

A groundbreaking photochemical strategy enables the de novo synthesis of 4/5-, 5/5-, 6/5-, 7/5-, and 5/6-fused saturated bicyclic amines. By employing N-aryl cyclopropylamines as dual alkylation and amination reagents under photoredox catalysis, this modular approach achieves excellent diastereoselectivity under uniform reaction conditions, bypassing the traditional limitations of ring-closing metathesis[3].

Intramolecular C-H Amination

For bridged systems, synergistic activation by light and heat facilitates the intramolecular C-H amination of remote bonds. This late-stage functionalization approach allows for the rapid generation of complexity-enriched bridged aza-cycles from simpler precursors, directly supporting rapid structure-activity relationship (SAR) campaigns[4].

Experimental Protocol: Self-Validating Microsomal Stability & pKa Profiling

To harness bicyclic amines effectively, their ADME properties must be rigorously quantified. The following protocol details a self-validating workflow for assessing Phase I metabolic stability and ionization.

Step 1: Potentiometric pKa Determination

  • Action : Titrate a 1 mM solution of the bicyclic amine from pH 2.0 to 12.0 using a standardized NaOH/HCl system under an argon atmosphere.

  • Causality : Bicyclic systems exhibit altered nitrogen lone-pair availability due to pyramidalization. Accurate pKa determination is essential to predict the compound's ionization state at physiological pH (7.4), which dictates passive membrane permeability and the risk of lysosomal trapping.

Step 2: Human Liver Microsome (HLM) Incubation

  • Action : Incubate 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Causality : This evaluates the vulnerability of the sp3 C-H bonds adjacent to the amine. Bridged systems often sterically shield the α -carbon from Cytochrome P450 (CYP) oxidation, reducing clearance rates compared to flat monocycles.

Step 3: System Validation Controls (Crucial for Trustworthiness)

  • Action : Concurrently run a high-clearance positive control (e.g., Verapamil) and a negative control (test compound + HLMs, without NADPH).

  • Causality : The positive control validates the enzymatic viability of the HLM batch. The negative control ensures that any observed degradation is strictly CYP-mediated (Phase I metabolism) and not due to chemical instability or non-specific protein binding.

Step 4: Quenching and LC-MS/MS Quantification

  • Action : Terminate the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via MRM on a triple quadrupole mass spectrometer.

  • Causality : Protein precipitation halts enzymatic activity instantly, ensuring temporal accuracy. The internal standard normalizes LC-MS/MS ionization variability, allowing for the precise calculation of intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Therapeutic Applications

The integration of bicyclic amines has yielded significant clinical and preclinical successes across diverse therapeutic areas.

Oncology: CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the G1/S cell cycle transition, and its deregulation is a hallmark of metastatic breast and lung cancers. Novel bicyclic amines have been developed as potent CDK2 inhibitors. The rigid bicyclic core projects binding vectors precisely into the ATP-binding pocket of the kinase, inducing cell cycle arrest and tumor growth inhibition while minimizing off-target kinase activity[5].

Infectious Diseases: Antiprotozoal Agents

Diaryl-substituted bicyclic amines, specifically derivatives of 4-dialkylaminobicyclo[2.2.2]octan-2-ones, have demonstrated profound antiprotozoal properties. These conformationally restricted scaffolds exhibit high potency against Plasmodium falciparum (Malaria) and Trypanosoma brucei rhodesiense (Human African Trypanosomiasis), highlighting the versatility of 3D amine architectures in targeting complex parasitic life cycles[6].

Workflow Visualization

G N1 Planar Monocycles (High Entropic Penalty) N2 Photoredox Catalysis (Radical-Polar Crossover) N1->N2 Synthetic Rigidification N3 Bicyclic Amines (Bridged, Fused, Spiro) N2->N3 High Diastereoselectivity N4 Physicochemical Profiling (pKa & LogP Tuning) N3->N4 Property Assessment N5 In Vitro ADME (Microsomal Stability) N3->N5 Metabolic Shielding N6 Target Binding (e.g., CDK2 Inhibition) N4->N6 Improved Affinity N5->N6 Enhanced PK N7 Lead Optimization (Reduced Attrition) N6->N7 In Vivo Efficacy

Workflow demonstrating the integration of bicyclic amines from synthesis to lead optimization.

References

  • Title : azabicyclo[3.2.1]oct-3-ene and Other Bicyclic Amines in Drug Design Source : BenchChem URL : 1

  • Title : Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery Source : ChemRxiv URL : 2

  • Title : Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines Source : PMC URL : 3

  • Title : Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat Source : PubMed URL : 4

  • Title : New Bicyclic Amines: Synthesis and SARs of their Action Against the Causative Organisms of Malaria and Sleeping Sickness Source : Ingenta Connect URL : 6

  • Title : Novel Bicyclic Amines as CDK2 Inhibitors for Treating Metastatic Breast Cancer or Metastatic Lung Cancer Source : ACS Medicinal Chemistry Letters URL : 5

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Bicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold and the Power of Palladium Catalysis

The bicyclo[3.1.0]hexane framework is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. This scaffold is a key component in a range of biologically active molecules, including antagonists of morphine-induced antinociception and potent gyrase inhibitors.[1][2] The inherent ring strain of the bicyclo[3.1.0]hexane system also makes it a valuable synthetic intermediate for further molecular elaborations.

Palladium catalysis has emerged as a powerful and versatile tool for the construction of this valuable scaffold, offering a range of methodologies with distinct advantages in terms of efficiency, selectivity, and functional group tolerance.[3] This guide provides a comprehensive overview of key palladium-catalyzed methods for the synthesis of bicyclo[3.1.0]hexanes, complete with detailed mechanistic insights, experimental protocols, and troubleshooting advice to empower researchers in their synthetic endeavors.

I. Palladium-Catalyzed Cyclization-Oxidation of 1,6-Enynes: A Domino Approach to Bicyclo[3.1.0]hexanes

One of the most elegant and efficient methods for the synthesis of bicyclo[3.1.0]hexanes is the palladium-catalyzed domino cyclization-oxidation of 1,6-enynes.[3][4] This reaction allows for the rapid construction of the bicyclic core with the concomitant introduction of an oxygen or nitrogen heteroatom, leading to valuable 3-oxa- and 3-azabicyclo[3.1.0]hexane derivatives.[3]

Reaction Mechanism: A Pd(II)/Pd(IV) Catalytic Cycle

The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle, a departure from the more common Pd(0)/Pd(II) pathways in palladium catalysis.[3] The key steps are as follows:

  • Coordination and Carbopalladation: The Pd(II) catalyst coordinates to the alkyne of the 1,6-enyne substrate. This is followed by an intramolecular carbopalladation of the pendant alkene onto the activated alkyne, forming a five-membered ring and a new carbon-palladium(II) bond.

  • Oxidation: An external oxidant, typically a hypervalent iodine reagent such as PhI(OAc)₂, oxidizes the Pd(II) center to a Pd(IV) intermediate.

  • Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination, forming the C-O or C-N bond of the cyclopropane ring and regenerating the active Pd(II) catalyst. This final step is believed to proceed via an Sₙ2-type C-O bond formation from the alkyl-palladium(IV) species.[3]

Pd(II)/Pd(IV) Catalytic Cycle Pd(II) Pd(II) Pd(II)-Enyne Complex Pd(II)-Enyne Complex Pd(II)->Pd(II)-Enyne Complex 1,6-Enyne Cyclized Pd(II) Intermediate Cyclized Pd(II) Intermediate Pd(II)-Enyne Complex->Cyclized Pd(II) Intermediate Carbopalladation Pd(IV) Intermediate Pd(IV) Intermediate Cyclized Pd(II) Intermediate->Pd(IV) Intermediate Oxidant (e.g., PhI(OAc)₂) Bicyclo[3.1.0]hexane Product Bicyclo[3.1.0]hexane Product Pd(IV) Intermediate->Bicyclo[3.1.0]hexane Product Reductive Elimination Bicyclo[3.1.0]hexane Product->Pd(II) Catalyst Regeneration

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for the cyclization-oxidation of 1,6-enynes.

Key Experimental Parameters and Optimization

The success of this transformation is highly dependent on the careful optimization of several key parameters.

ParameterRecommended Conditions & Rationale
Palladium Precatalyst Pd(OAc)₂ is a commonly used and effective precatalyst. For the enantioselective variant, a pre-formed complex of a palladium salt with a chiral ligand is often employed.[5]
Oxidant PhI(OAc)₂ is the most frequently used oxidant. The stoichiometry of the oxidant can be critical, with excess often required to ensure complete conversion.
Solvent Acetic acid (HOAc) is a common solvent for this reaction, often used in combination with a co-solvent like acetonitrile (MeCN) to improve solubility and enantioselectivity in asymmetric versions.[5]
Temperature Reactions are typically run at elevated temperatures (e.g., 80 °C), although lower temperatures may be beneficial for improving enantioselectivity.[3][5]
Ligand (for enantioselective synthesis) Chiral spiro bis(isoxazoline) (SPRIX) ligands have been shown to be highly effective for the enantioselective synthesis of bicyclo[3.1.0]hexanes via this methodology, affording products with high enantiomeric excess.[5]
Experimental Protocol: Synthesis of a 3-Oxabicyclo[3.1.0]hexan-2-one Derivative

This protocol is a representative example of the palladium-catalyzed cyclization-oxidation of a 1,6-enyne.

Materials:

  • 1,6-enyne substrate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂, 2.0 equiv)

  • Acetic acid (HOAc)

Procedure:

  • To a clean, dry reaction vessel, add the 1,6-enyne substrate (e.g., 0.3 mmol), palladium(II) acetate (0.03 mmol), and (diacetoxyiodo)benzene (0.6 mmol).

  • Add acetic acid (3 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-oxabicyclo[3.1.0]hexan-2-one derivative.[3]

Enantioselective Protocol with SPRIX Ligand

For the synthesis of enantioenriched bicyclo[3.1.0]hexanes, a chiral ligand is required.

Materials:

  • 1,6-enyne substrate (1.0 equiv)

  • Pd(OCOCF₃)₂ (0.1 equiv)

  • (P,R,R)-i-Pr-SPRIX ligand (0.15 equiv)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂, 4.0 equiv)

  • Acetic acid (HOAc)

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., argon), combine Pd(OCOCF₃)₂ (10 mol %) and the (P,R,R)-i-Pr-SPRIX ligand (15 mol %).

  • Add a 9:1 mixture of acetic acid and acetonitrile to achieve a final substrate concentration of approximately 0.1 M.

  • Add the 1,6-enyne substrate (e.g., 0.15 mmol) to the mixture.

  • Add (diacetoxyiodo)benzene (4 equiv) to the reaction.

  • Stir the reaction at 30 °C for the specified time (e.g., 120 hours), monitoring for completion.[5]

  • Follow the workup and purification procedure as described in the non-enantioselective protocol. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).[5]

II. Palladium-Catalyzed Cyclopropanation of Alkenes with N-Tosylhydrazones

Another powerful strategy for the synthesis of bicyclo[3.1.0]hexanes involves the palladium-catalyzed reaction of alkenes with N-tosylhydrazones, which serve as carbene precursors. This method is particularly useful for the construction of 3-azabicyclo[3.1.0]hexane derivatives from maleimides.[1]

Reaction Mechanism: In Situ Carbene Formation and Cyclopropanation

The reaction proceeds through the in situ generation of a palladium carbene intermediate.

  • Diazo Compound Formation: In the presence of a base, the N-tosylhydrazone decomposes to form a diazo compound.

  • Carbene Formation: The diazo compound reacts with a Pd(0) species, leading to the formation of a palladium carbene intermediate with the extrusion of dinitrogen.[6]

  • Cyclopropanation: The palladium carbene then undergoes a [2+1] cycloaddition with the alkene substrate to form the bicyclo[3.1.0]hexane ring system. The reaction is believed to proceed through the formation of a palladacyclobutane intermediate, followed by reductive elimination to yield the cyclopropane product.[6]

Cyclopropanation Mechanism N-Tosylhydrazone N-Tosylhydrazone Diazo Compound Diazo Compound N-Tosylhydrazone->Diazo Compound Base Pd-Carbene Pd-Carbene Diazo Compound->Pd-Carbene Pd(0), -N₂ Pd(0) Pd(0) Palladacyclobutane Palladacyclobutane Pd-Carbene->Palladacyclobutane Alkene Alkene Alkene Bicyclo[3.1.0]hexane Bicyclo[3.1.0]hexane Palladacyclobutane->Bicyclo[3.1.0]hexane Reductive Elimination Bicyclo[3.1.0]hexane->Pd(0) Catalyst Regeneration

Caption: Proposed mechanism for palladium-catalyzed cyclopropanation with N-tosylhydrazones.

Experimental Protocol: Synthesis of a 3-Azabicyclo[3.1.0]hexane Derivative

This protocol describes the synthesis of a 3-azabicyclo[3.1.0]hexane derivative from a maleimide and an N-tosylhydrazone.

Materials:

  • Maleimide substrate (1.0 equiv)

  • N-tosylhydrazone (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the maleimide substrate (e.g., 1.0 mmol), N-tosylhydrazone (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 3-azabicyclo[3.1.0]hexane product.[1]

III. Intramolecular Aza-Wacker-Type Cyclization of Vinyl Cyclopropanecarboxamides

For the synthesis of conformationally restricted 3-azabicyclo[3.1.0]hexan-2-ones, the intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides offers a direct and efficient route.[7]

Reaction Mechanism: Aza-Wacker Cyclization

This transformation proceeds through a typical aza-Wacker reaction mechanism:

  • Aminopalladation: The Pd(II) catalyst activates the alkene, which is then attacked by the amide nitrogen in an intramolecular fashion. This aminopalladation step forms a new C-N bond and a carbon-palladium(II) intermediate.

  • β-Hydride Elimination: The resulting alkylpalladium species undergoes β-hydride elimination to form the exocyclic double bond of the product and a palladium-hydride species.

  • Catalyst Regeneration: The palladium-hydride species is reoxidized to the active Pd(II) catalyst by a suitable oxidant, often molecular oxygen.

Aza-Wacker_Workflow Start Vinyl Cyclopropanecarboxamide Aminopalladation Aminopalladation Start->Aminopalladation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Aminopalladation Beta_Hydride β-Hydride Elimination Aminopalladation->Beta_Hydride Product 3-Azabicyclo[3.1.0]hexan-2-one Beta_Hydride->Product Catalyst_Regen Catalyst Regeneration (O₂) Beta_Hydride->Catalyst_Regen Catalyst_Regen->Pd_Catalyst

Caption: Experimental workflow for the intramolecular aza-Wacker-type cyclization.

Experimental Protocol: Synthesis of a 3-Azabicyclo[3.1.0]hexan-2-one

Materials:

  • Vinyl cyclopropanecarboxamide substrate (1.0 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃, 1.0 equiv)

  • Dimethylformamide (DMF)

  • Oxygen (balloon)

Procedure:

  • To a sealed tube, add the vinyl cyclopropanecarboxamide substrate (0.5 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and K₂CO₃ (1.0 equiv).

  • Add DMF (2 mL) to the tube.

  • Evacuate and backfill the tube with oxygen from a balloon.

  • Seal the tube and heat the reaction mixture to 50 °C.

  • Stir the reaction until completion, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.[7]

IV. Troubleshooting Guide for Palladium-Catalyzed Bicyclo[3.1.0]hexane Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst (e.g., palladium black formation).[8]Ensure rigorous exclusion of oxygen and moisture by using anhydrous, degassed solvents and maintaining an inert atmosphere.[8] Consider using a more robust pre-catalyst or ligand.
Poor quality of reagents or solvents.Purify reagents and ensure solvents are anhydrous and degassed.
Suboptimal reaction temperature.Screen a range of temperatures; higher temperatures can sometimes lead to catalyst decomposition.
Formation of Side Products (e.g., in aza-Wacker cyclization) Competing reaction pathways, such as β'-hydride elimination or protonolysis.[9]Modify the ligand or solvent system to favor the desired pathway. The addition of a base can sometimes suppress protonolysis.
Isomerization of the product.Lower the reaction temperature and/or reaction time.
Low Enantioselectivity (in asymmetric synthesis) Background reaction with the unbound palladium catalyst.[5]Add a slight excess of the chiral ligand to suppress the non-enantioselective pathway.[5]
Racemization of the product.Lower the reaction temperature.
Incomplete Reaction Insufficient catalyst loading or deactivation.Increase the catalyst loading incrementally. Ensure the reaction is free of catalyst poisons.
Steric hindrance in the substrate.More forcing conditions (higher temperature, longer reaction time) may be required, but be mindful of potential side reactions.

V. References

  • Meng, J., Liu, H., Wu, Z., & Zhang, W. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 13(39), 27158-27166. [Link]

  • Straub, B. F. (2002). Pd(0) mechanism of palladium-catalyzed cyclopropanation of alkenes by CH2N2: a DFT study. Journal of the American Chemical Society, 124(47), 14195–14201. [Link]

  • Straub, B. F. (2002). Pd(0) Mechanism of Palladium-Catalyzed Cyclopropanation of Alkenes by CH2N2: A DFT Study. Journal of the American Chemical Society, 124(47), 14195-14201. [Link]

  • Imada, Y., et al. (2009). PdII/PdIV Catalytic Enantioselective Synthesis of Bicyclo[3.1.0]hexanes via Oxidative Cyclization of Enynes. Journal of the American Chemical Society, 131(10), 3452–3453. [Link]

  • Yang, Y., et al. (2015). An entry to vinylcyclopropane through palladium-catalyzed intramolecular cyclopropanation of alkenes with unstabilized allylic tosylhydrazones. Chemical Communications, 51(28), 6179-6182. [Link]

  • Tang, R.-S., et al. (2020). Palladium-Catalyzed Stereoselective Aza-Wacker–Heck Cyclization: One-Pot Stepwise Strategy toward Tetracyclic Fused Heterocycles. Organic Letters, 22(23), 9194–9199. [Link]

  • Wang, X., et al. (2017). Auto-tandem palladium/phosphine cooperative catalysis: synthesis of bicyclo[3.1.0]hexenes by selective activation of Morita–Baylis–Hillman carbonates. Organic Chemistry Frontiers, 4(6), 1045-1049. [Link]

  • Li, J., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]

  • Meng, J., Liu, H., Wu, Z., & Zhang, W. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 13(39), 27158-27166. [Link]

  • Fernandes, R. A., & Gangani, A. J. (2022). Palladium-Catalyzed Oxidant Dependent Switchable Aza-Wacker Cyclization and Oxidative Dimerization of Benzimidates. Organic Letters, 24(40), 7400–7404. [Link]

  • Tong, X., Beller, M., & Tse, M. K. (2007). A Palladium-Catalyzed Cyclization−Oxidation Sequence: Synthesis of Bicyclo[3.1.0]hexanes and Evidence for SN2 C−O Bond Formation. Journal of the American Chemical Society, 129(16), 4906–4907. [Link]

  • Meng, J., Liu, H., Wu, Z., & Zhang, W. (2023). Palladium-catalyzed intramolecular aza-Wacker- type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Semantic Scholar. [Link]

  • Chen, P., et al. (2024). Palladium-Catalyzed Cyclization of 1,6-Enynes. Chinese Journal of Organic Chemistry. [Link]

  • Ma, S., & Negishi, E. (1997). Studies on [PdH]- and [PdCl]-Catalyzed Intramolecular Cyclization: The Search for a Better Solution to Selective Enyne Coupling. Organometallics, 16(4), 718-724. [Link]

  • Palladium Catalyzed Cascade Reaction with N-Tosylhydrazones. (n.d.). Digital Commons @ LIU. [Link]

  • Fernandes, R. A., & Gangani, A. J. (2022). Palladium-Catalyzed Oxidant Dependent Switchable Aza-Wacker Cyclization and Oxidative Dimerization of Benzimidates. Organic Chemistry Portal. [Link]

  • Trost, B. M., & Toste, F. D. (1999). Palladium-catalyzed carbocyclization of 1,6-enynes leading to six-membered rings or oxidized five-membered trifluoroacetates. Proceedings of the National Academy of Sciences, 96(24), 13674-13678. [Link]

  • Trost, B. M. (2002). Palladium-catalyzed cycloisomerizations of enynes and related reactions. Accounts of Chemical Research, 35(9), 695–705. [Link]

  • Wang, C., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(3), 859–864. [Link]

  • Li, J., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]

  • Tong, X., Beller, M., & Tse, M. K. (2007). A Palladium-Catalyzed Cyclization−Oxidation Sequence: Synthesis of Bicyclo[3.1.0]hexanes and Evidence for SN2 C−O Bond Formation. SciSpace. [Link]

  • Porzelle, A., & Tomkinson, N. C. O. (2009). Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. [Link]

Sources

Application Note: High-Throughput Parallel Synthesis Utilizing Bicyclo[3.1.0]hexan-1-amine as a Conformationally Constrained Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp³ carbons (Fsp³) in a drug candidate correlates strongly with improved solubility, reduced off-target toxicity, and higher clinical success rates[1]. Among the emerging classes of saturated bioisosteres, the bicyclo[3.1.0]hexane system has proven exceptionally valuable as a conformationally restricted surrogate for cyclohexanes, cyclopentanes, and meta-substituted benzenes[1][2].

Specifically, bicyclo[3.1.0]hexan-1-amine —a primary amine situated directly at the bridgehead carbon (C1)—offers unique geometric and electronic properties. Because the amine is locked in a rigid vector and lacks α-hydrogens, it acts as an ideal bioisostere for tert-butylamine or aniline derivatives. However, the steric encumbrance of the bridgehead position presents distinct synthetic challenges. As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols for incorporating this highly strained building block into parallel synthesis workflows.

Physicochemical Profiling & Causality in Reaction Design

Understanding the structural nuances of bicyclo[3.1.0]hexan-1-amine is critical for rational reaction design. The C1 position is a tertiary carbon shared by the fused cyclopentane and cyclopropane rings. This architecture dictates two major chemical behaviors:

  • Steric Hindrance: The bridgehead nitrogen is highly crowded, rendering standard amide coupling reagents (e.g., EDC/HOBt) inefficient. Highly reactive active esters (via HATU or COMU) are required to drive the reaction to completion.

  • Resistance to β-Hydride Elimination: Because the C1 α-carbon has no hydrogens, the amine cannot be oxidized to an imine. This makes it an exceptionally stable substrate for Palladium-catalyzed Buchwald-Hartwig cross-couplings, as the typical decomposition pathway (β-hydride elimination from the amine) is structurally impossible.

Table 1: Comparative Physicochemical Profile of Amine Building Blocks
ScaffoldFsp³Conformational Rigidityα-HydrogensSteric Hindrance at NitrogenUV Chromophore
Aniline 0.00High (Planar)0LowYes
Cyclohexylamine 1.00Low (Chair-flip)1ModerateNo
tert-Butylamine 1.00Low (Rotatable)0HighNo
Bicyclo[3.1.0]hexan-1-amine 1.00 High (Bridged/Locked) 0 High (Bridgehead) No *

*Analytical Insight: Because bicyclo[3.1.0]hexan-1-amine lacks a UV chromophore, reaction monitoring must rely on Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

Parallel Synthesis Workflows

To maximize the utility of bicyclo[3.1.0]hexan-1-amine[3] in library generation, the following workflows have been optimized for 96-well plate formats.

ParallelSynthesis Core Bicyclo[3.1.0]hexan-1-amine (Bridgehead Primary Amine) Amide Amide Library (High Fsp3 Bioisosteres) Core->Amide R-COOH, HATU DIPEA, DMF Aryl N-Aryl Library (Aniline Surrogates) Core->Aryl Ar-X, Pd2(dba)3 tBuBrettPhos Urea Urea/Sulfonamide Library (H-Bond Donors) Core->Urea R-NCO or R-SO2Cl Pyridine

Parallel synthesis branching from bicyclo[3.1.0]hexan-1-amine to diverse chemical libraries.

Protocol A: High-Throughput Bridgehead Amidation

This protocol utilizes HATU to overcome the steric bulk of the C1-amine. It is designed as a self-validating system : Well A1 is reserved for a positive control (benzoic acid), and Well H12 is a negative control (no HATU) to establish the baseline for LC-MS/ELSD background subtraction.

Reagents & Materials:

  • Amine: rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride[3] (0.2 M in DMF)

  • Acids: Diverse carboxylic acid library (0.2 M in DMF)

  • Coupling Reagent: HATU (0.4 M in DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA) (Neat)

Step-by-Step Methodology:

  • Library Dispensation: Using an automated liquid handler, dispense 50 µL (10 µmol, 1.0 eq) of the carboxylic acid library into a 96-well deep-well plate.

  • Activation: Add 30 µL of HATU solution (12 µmol, 1.2 eq) to each well.

  • Base Addition: Add 5.2 µL of neat DIPEA (30 µmol, 3.0 eq). Causality: Excess base is required not only to drive the coupling but to neutralize the hydrochloride salt of the starting bicyclic amine.

  • Amine Introduction: Dispense 60 µL of the bicyclo[3.1.0]hexan-1-amine HCl solution (12 µmol, 1.2 eq) into each well.

  • Incubation: Seal the plate with a pierceable mat. Shake at 800 rpm at 30°C for 16 hours.

  • Self-Validation & QC: Pierce the mat and sample 2 µL from Well A1 (Positive Control) and Well H12 (Negative Control). Analyze via LC-MS with ELSD. The absence of the amine mass (m/z 98.1 [M+H]+) and presence of the amide in A1 validates the plate's activation state.

  • Purification: Remove DMF via centrifugal evaporation. Reconstitute in DMSO and purify via high-throughput preparative HPLC.

Mechanism Step1 Activation of R-COOH (HATU + DIPEA) Step2 Formation of HOAt Active Ester (Highly Electrophilic) Step1->Step2 Step3 Nucleophilic Attack by C1-Amine (Sterically Hindered) Step2->Step3 Step4 Tetrahedral Intermediate (Rate-Limiting) Step3->Step4 Overcoming Bridgehead Bulk Step5 Conformationally Locked Amide (Target Scaffold) Step4->Step5 Collapse & HOAt Expulsion

Mechanistic pathway of sterically hindered bridgehead amidation using HATU.

Protocol B: Parallel Buchwald-Hartwig Cross-Coupling

Because standard S_NAr reactions are often too slow for sterically hindered bridgehead amines, Pd-catalyzed cross-coupling is the optimal route for generating N-aryl bicyclo[3.1.0]hexanes. We utilize tBuBrettPhos , a ligand specifically engineered to facilitate the coupling of bulky primary amines while preventing off-target bis-arylation.

Reagents & Materials:

  • Amine: rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride (Free-based prior to use, or use extra base).

  • Aryl Halides: Diverse library of aryl bromides/chlorides (0.2 M in anhydrous Dioxane).

  • Catalyst/Ligand: Pd₂(dba)₃ (0.02 M) and tBuBrettPhos (0.04 M) in Dioxane.

  • Base: Sodium tert-butoxide (NaOtBu) (Solid or slurry).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Place the 96-well reaction block inside a glovebox or use a manifold system to purge with Argon.

  • Reagent Loading: Dispense 50 µL of the aryl halide library (10 µmol, 1.0 eq) into the plate.

  • Catalyst Addition: Add 25 µL of the Pd₂(dba)₃ / tBuBrettPhos pre-mixed solution (0.5 µmol Pd, 5 mol%).

  • Amine & Base Addition: Add 75 µL of the bicyclo[3.1.0]hexan-1-amine solution (15 µmol, 1.5 eq) followed by 3.0 mg of NaOtBu (30 µmol, 3.0 eq) to each well. Causality: The strong inorganic base is required to deprotonate the amine upon coordination to the Palladium center.

  • Thermal Cycling: Seal the plate with a Teflon-lined aluminum seal. Heat in a reaction block at 90°C for 12 hours under vigorous agitation.

  • Workup: Cool to room temperature. Quench by adding 100 µL of ethyl acetate and 50 µL of water to each well. Centrifuge the plate to separate layers, and transfer the organic layer to a new plate for solvent evaporation and subsequent prep-HPLC purification.

Conclusion

The integration of bicyclo[3.1.0]hexan-1-amine into parallel synthesis libraries provides a rapid vector for generating highly novel, patentable, and metabolically stable drug-like compounds. By understanding the inherent steric limitations and electronic advantages (lack of α-hydrogens) of this bridgehead amine, scientists can reliably execute high-throughput amidation and cross-coupling workflows with exceptional fidelity.

References

  • PharmaBlock. Bicyclo[3.1.0]hexanes in Drug Discovery. Retrieved March 20, 2026. 2

  • National Institutes of Health (PMC). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Retrieved March 20, 2026. 1

  • Benchchem. Bicyclo[3.1.0]hexan-3-one: A Strained Scaffold for Advanced Synthesis and Drug Discovery. Retrieved March 20, 2026. 4

  • Sigma-Aldrich. rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride Product Specifications. Retrieved March 20, 2026. 3

Sources

Application Note: Bicyclo[3.1.0]hexane Derivatives as Conformationally Constrained Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of molecular conformation is a cornerstone of modern rational drug design. While cyclohexane rings are ubiquitous in medicinal chemistry, their inherent flexibility and preference for the thermodynamically stable chair conformation can limit target affinity and expose the molecule to metabolic liabilities. The integration of a bicyclo[3.1.0]hexane scaffold—a conformationally constrained bioisostere of cyclohexane—addresses these challenges. By forcing the ring system into a puckered, "perpetual boat" conformation, these derivatives act as highly effective transition-state mimetics and apoenzyme binders.

This application note details the mechanistic rationale, quantitative performance, and validated experimental protocols for utilizing bicyclo[3.1.0]hexane derivatives as potent enzyme inhibitors across oncology, virology, and metabolic disease targets.

Mechanistic Rationale: The "Perpetual Boat" Conformation

Cyclohexane naturally adopts a chair conformation to minimize steric strain. However, many enzymatic catalytic cycles require substrates to pass through high-energy transition states (e.g., half-chair or boat conformations). Fusing a cyclopropane ring to a cyclopentane core to form a cis-bicyclo[3.1.0]hexane system rigidifies the structure, locking it into a puckered shape that closely resembles the boat conformation of cyclohexane[1].

This structural pre-organization offers three distinct pharmacological advantages:

  • Transition-State Mimicry: By pre-organizing into the bioactive conformation, the entropic penalty of binding is minimized, drastically improving enzyme affinity.

  • Metabolic Stability: The rigid scaffold prevents alpha-position isomerization and resists off-target enzymatic degradation.

  • Optimized Physicochemical Profile: Bicyclo[3.1.0]hexanes provide tighter binding without the significant increases in molecular weight or lipophilicity typically associated with adding bulkier functional groups[1].

RationalDesign A Hit Compound (Flexible Cyclohexane) B Identify Liability (Isomerization / Weak Binding) A->B C Scaffold Hopping (Bicyclo[3.1.0]hexane) B->C Bioisosteric Replacement D Conformational Locking (Perpetual Boat) C->D E Enzyme Assay (Target Validation) D->E Enhanced Affinity

Rational design workflow for integrating bicyclo[3.1.0]hexane scaffolds in enzyme inhibitors.

Key Applications in Enzyme Inhibition

Indoleamine 2,3-Dioxygenase 1 (IDO1) Apoenzyme Targeting

IDO1 is a heme-dependent enzyme that catalyzes the rate-limiting step of L-tryptophan metabolism, a pathway hijacked by tumors to evade immune surveillance. Traditional competitive inhibitors target the holoenzyme (heme-bound state) but often fail to achieve robust in vivo efficacy. Bicyclo[3.1.0]hexane derivatives have revolutionized this space by targeting the IDO1 apoenzyme (the heme-free state). The constrained bicyclo[3.1.0]hexane core precisely occupies the hydrophobic pocket vacated by the displaced heme cofactor, forming critical interactions with Ala264, Tyr126, and Phe214, thereby preventing heme reconstitution and inactivating the enzyme[2].

IDO1_Binding Heme Heme Cofactor Dissociation Apo IDO1 Apoenzyme (Vacant Pocket) Heme->Apo Heme Depletion Complex Hydrophobic Interactions (Ala264, Tyr126, Phe214) Apo->Complex Inhibitor Binding Inhibitor Bicyclo[3.1.0]hexane Inhibitor Inhibitor->Complex Scaffold Fit Result Potent Enzyme Inactivation Complex->Result

Mechanism of IDO1 apoenzyme inactivation by bicyclo[3.1.0]hexane derivatives.
Influenza Neuraminidase Transition-State Mimicry

Neuraminidases (sialidases) facilitate viral release by cleaving sialic acid from host receptors. During this cleavage, sialic acid is forced into a distorted boat conformation. Bicyclo[3.1.0]hexane derivatives serve as ideal transition-state mimetics, fitting perfectly into the 150-cavity of the neuraminidase active site. This structural mimicry yields potent micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza subtypes[3].

Overcoming Metabolic Isomerization in DGAT1 Inhibitors

Diglyceride acyltransferase 1 (DGAT1) is a target for obesity and metabolic disorders. Early cyclohexane-based DGAT1 inhibitors suffered from rapid in vivo isomerization at the alpha-position of their carboxylic acid groups, generating unpredictable active metabolites. Scaffold hopping to a bicyclo[3.1.0]hexane isostere completely abolished this isomerization while maintaining sub-nanomolar in vitro and in vivo inhibition of the human DGAT1 enzyme[1].

Adenosine Kinase (hAdK) Inhibition

By utilizing North (N)- and South (S)-methanocarba (bicyclo[3.1.0]hexane) derivatives, researchers can lock the ribose sugar of nucleosides into specific pseudorotational conformations. This precise conformational control enhances binding affinity to hAdK, producing inhibitors with IC50 values in the ~100 nM range, which are highly valuable for epilepsy and pain management models[4].

Quantitative Performance Data

Target EnzymeDisease IndicationScaffold AdvantageRepresentative IC50Reference
IDO1 (Apoenzyme) OncologyOccupies vacated heme pocket< 100 nM[2]
Neuraminidase (H5N1/H9N2) InfluenzaDistorted boat transition-state mimicLow µM[3]
DGAT1 Obesity / MetabolicPrevents alpha-position isomerization< 10 nM[1]
Adenosine Kinase (hAdK) Epilepsy / PainLocks nucleoside in N/S conformation~ 100 nM[4]

Experimental Protocols

Protocol A: IDO1 Apoenzyme Inhibition Assay

This protocol is designed to validate the specific binding of bicyclo[3.1.0]hexane derivatives to the heme-free state of IDO1.

  • Causality of Design: Pre-incubating the inhibitor with the apoenzyme before the addition of hemin is critical. Because these derivatives are apoenzyme-specific, introducing hemin prematurely would reconstitute the holoenzyme, outcompeting the inhibitor and yielding false-negative IC50 values.

  • Self-Validation Control: Always run a parallel holoenzyme control (pre-incubating IDO1 with hemin before inhibitor addition). A true apoenzyme inhibitor will show a >100-fold rightward shift in IC50 in the holoenzyme condition, validating the mechanism of action.

Step-by-Step Methodology:

  • Apoenzyme Preparation: Express and purify recombinant human IDO1 in a heme-deficient E. coli strain, or treat standard IDO1 with a heme-depleting agent (e.g., imidazole) followed by size-exclusion chromatography.

  • Inhibitor Pre-incubation: In a 384-well microplate, dispense 10 µL of apo-IDO1 (final concentration 20 nM) in assay buffer (50 mM potassium phosphate, pH 6.5, 0.1% Triton X-100). Add 5 µL of the bicyclo[3.1.0]hexane inhibitor (serially diluted in DMSO, final DMSO < 1%). Incubate at room temperature for 30 minutes.

  • Hemin Reconstitution: Add 5 µL of hemin (final concentration 2 µM) to the wells. Incubate for 15 minutes.

  • Reaction Initiation: Add 10 µL of substrate mix containing L-tryptophan (final 100 µM), ascorbic acid (20 mM), and methylene blue (10 µM).

  • Detection: Incubate for 60 minutes at 37°C. Stop the reaction by adding 10 µL of 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to convert formylkynurenine to kynurenine. Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm.

Protocol B: Fluorometric Neuraminidase Inhibition Assay

This protocol evaluates the efficacy of bicyclo[3.1.0]hexane derivatives as transition-state mimetics for viral neuraminidase.

  • Causality of Design: The use of MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) as a substrate is preferred over native glycoproteins because its cleavage directly yields the highly fluorescent 4-methylumbelliferone (4-MU). This allows for continuous, real-time kinetic monitoring of the transition-state mimic's binding kinetics.

  • Self-Validation Control: Include Oseltamivir carboxylate as a positive control. The assay is validated if the IC50 of Oseltamivir falls within the established 0.1–1.0 nM range, confirming enzyme viability and substrate saturation.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant H5N1 or H9N2 neuraminidase in assay buffer (32.5 mM MES, 4 mM CaCl2, pH 6.5) to achieve a final concentration that yields a linear fluorescent signal over 60 minutes.

  • Inhibitor Incubation: Add 10 µL of the bicyclo[3.1.0]hexane derivative (serially diluted) to 20 µL of the enzyme solution in a black 96-well opaque plate. Incubate at 37°C for 30 minutes to allow the transition-state mimic to equilibrate within the 150-cavity.

  • Substrate Addition: Initiate the reaction by adding 20 µL of MUNANA substrate (final concentration 100 µM).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at 37°C using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine the IC50 by plotting fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration using a 4-parameter logistic non-linear regression model.

References

  • Discovery of IACS-9779 and IACS-70465 as Potent Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)
  • Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.
  • Bicyclo[3.1.
  • South (S)- and North (N)

Sources

Application Notes and Protocols for Intramolecular C-H Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in N-Heterocycle Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction.[1][2] Among these transformations, intramolecular C-H amination has emerged as a powerful strategy for the synthesis of nitrogen-containing heterocycles, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for intramolecular C-H amination, with a focus on transition metal-catalyzed methodologies. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols to ensure reliable and reproducible results.

The traditional synthesis of N-heterocycles often relies on multi-step sequences involving pre-functionalized starting materials.[5] In contrast, intramolecular C-H amination allows for the direct formation of a C-N bond by activating a C-H bond within the same molecule, significantly streamlining synthetic routes.[6] This approach not only enhances efficiency but also opens up new avenues for accessing novel chemical space, a critical aspect of drug discovery.[3]

This guide will explore various catalytic systems, primarily focusing on those employing rhodium, palladium, iron, and copper, as these have demonstrated broad utility and robustness.[7][8] For each system, we will discuss the choice of catalyst, nitrogen source, and reaction conditions, explaining the causality behind these experimental parameters.

Catalytic Systems for Intramolecular C-H Amination: A Comparative Overview

The choice of catalyst is paramount in achieving a successful intramolecular C-H amination. Different transition metals exhibit distinct reactivity profiles, influencing the substrate scope, functional group tolerance, and reaction mechanism.

Rhodium-Catalyzed C-H Amination: Precision and Efficiency

Dirhodium(II) complexes are highly effective catalysts for C-H amination, often proceeding through a metal-nitrenoid intermediate.[9][10] These reactions are prized for their high yields and functional group tolerance. A significant advancement in this area is the use of the strapped carboxylate dirhodium catalyst, Rh₂(esp)₂, which has shown exceptional performance compared to more conventional systems.[9][11]

Mechanism of Rhodium-Catalyzed C-H Amination

The generally accepted mechanism involves the in-situ formation of a rhodium nitrenoid species from a nitrogen precursor, such as a sulfonyl azide or a sulfamate ester, and the dirhodium catalyst.[12][13] This highly reactive intermediate then undergoes an insertion into a C-H bond. The transition state for this insertion is often described as concerted and asynchronous.[12]

Rhodium-Catalyzed C-H Amination cluster_0 Catalytic Cycle Rh2(L)4 Rh2(L)4 Rh-Nitrenoid Rh-Nitrenoid Rh2(L)4->Rh-Nitrenoid + R-SO2N3 - N2 N-Source R-SO2N3 Substrate-H Substrate-H Product Aminated Product Product->Rh2(L)4 Regeneration N2 N2 Transition_State [Rh...N...C-H]‡ Rh-Nitrenoid->Transition_State + Substrate-H Transition_State->Product C-N bond formation

Caption: General catalytic cycle for Rhodium-catalyzed C-H amination.

Experimental Protocol: Rh₂(esp)₂-Catalyzed Intramolecular Amination of a Sulfamate Ester

This protocol is adapted from the work of Du Bois and coworkers, who have extensively developed rhodium-catalyzed C-H amination methodologies.[9][11]

Materials:

  • Substrate (Sulfamate ester): 1.0 equiv

  • Rh₂(esp)₂: 0.1-1.0 mol%

  • Magnesium oxide (MgO): 2.0-3.0 equiv

  • Iodosylbenzene diacetate (PhI(OAc)₂): 1.1-1.5 equiv

  • Solvent: Dichloromethane (CH₂Cl₂) or Benzene (C₆H₆), dried and degassed.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the sulfamate ester substrate and magnesium oxide.

  • Add the solvent (e.g., CH₂Cl₂) to dissolve the substrate.

  • Add the Rh₂(esp)₂ catalyst to the reaction mixture.

  • In a separate flask, dissolve the PhI(OAc)₂ in the solvent.

  • Slowly add the PhI(OAc)₂ solution to the reaction mixture via a syringe pump over a period of 1-2 hours. The slow addition is crucial to maintain a low concentration of the oxidant and suppress side reactions.[9]

  • Stir the reaction mixture at the appropriate temperature (typically room temperature to 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValueRationale
Catalyst Loading0.1 - 1.0 mol%Rh₂(esp)₂ is highly efficient, allowing for low catalyst loadings.[9]
OxidantPhI(OAc)₂A common and effective oxidant for regenerating the active catalyst.[9]
AdditiveMgOActs as a base to neutralize the acid generated during the reaction.
TemperatureRoom Temp. to 40 °CMild conditions are often sufficient, preserving sensitive functional groups.
Palladium-Catalyzed C-H Amination: A Versatile Tool for Aromatic Systems

Palladium catalysis is particularly effective for the intramolecular C-H amination of aromatic and heteroaromatic systems, leading to the formation of important scaffolds like carbazoles and indolines.[7][14] These reactions often proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.[7][14]

Mechanism of Palladium-Catalyzed C-H Amination

The mechanism can vary depending on the specific reaction conditions and substrates. A common pathway involves the coordination of a directing group to the palladium center, followed by C-H activation to form a palladacycle intermediate.[15][16] Subsequent reductive elimination forms the C-N bond and regenerates the active catalyst.[15] Oxidants such as copper salts or silver salts are often required to facilitate the reoxidation of the palladium species.[7][15]

Palladium-Catalyzed C-H Amination cluster_1 Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Intermediate Pd(II)->Palladacycle + Substrate - HX Substrate Substrate with Directing Group Product Cyclized Product Palladacycle->Product Reductive Elimination Pd(0) Pd(0) Oxidant Oxidant (e.g., Cu(II)) Reduced_Oxidant Reduced Oxidant Pd(0)->Pd(II) + Oxidant - Reduced Oxidant

Sources

Application Note: Process-Scale Synthesis of Bridged Aza-Cycles – From Biomimetic Assembly to Late-Stage C-H Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Application Note & Scalable Protocols

Executive Summary

Bridged aza-cycles, such as 8-azabicyclo[3.2.1]octanes (nortropanes) and 2-oxa-5-azabicyclo[2.2.1]heptanes, are privileged pharmacophores in modern drug discovery. Their high fractional sp³ content (Fsp³) and rigid conformational profiles correlate strongly with improved clinical success rates, enhanced metabolic stability, and reduced off-target toxicity. However, translating these complex three-dimensional architectures from discovery-scale (milligram) to process-scale (kilogram to metric ton) presents formidable synthetic challenges.

In a process chemistry environment, routes must be highly scalable, atom-economical, and ideally devoid of chromatographic purification. This application note details two field-proven paradigms for the large-scale synthesis of bridged aza-cycles: the classic, highly scalable Biomimetic Multicomponent Assembly [1], and the modern Synergistic Light/Heat-Activated C-H Amination [2].

Strategic Divergence in Process Route Selection

The selection of a synthetic route for a bridged aza-cycle depends heavily on the target's structural relationship to natural alkaloids.

For targets containing a natural tropane or nortropane core, the Robinson-Schöpf double-Mannich condensation remains the gold standard. Originally developed in 1917 to reduce the synthetic complexity of tropinone from 21 steps to a single transformation[1], modern process variants utilize chiral auxiliaries to achieve perfect diastereoselectivity without chromatography[3].

Conversely, for unnatural or highly functionalized bridged aza-cycles where multicomponent assembly fails, transannular C-H amination of monocyclic amines offers a powerful alternative. Recent breakthroughs by Merck Process Chemistry have demonstrated that applying synergistic light and heat activation can overcome the high activation barriers of 1,5-Hydrogen Atom Transfer (1,5-HAT), enabling gram-to-kilogram scale synthesis of complex bridged architectures[4].

RouteSelection Start Target: Bridged Aza-Cycle Q1 Is the core a natural alkaloid scaffold (e.g., Tropane)? Start->Q1 Biomimetic Biomimetic Assembly (Robinson-Schöpf) Q1->Biomimetic Yes CH_Amination Transannular C-H Amination Q1->CH_Amination No / Unnatural Opt1 Chiral Auxiliary (e.g., (R)-α-phenethylamine) Biomimetic->Opt1 Opt2 Synergistic Light/Heat Activation CH_Amination->Opt2 Purif1 Direct Crystallization (Chromatography-Free) Opt1->Purif1 Purif2 Gram/Kilogram Scale Diversification Opt2->Purif2

Figure 1: Decision tree for selecting a scalable process chemistry route for bridged aza-cycles.

Paradigm 1: Biomimetic Assembly of the 8-Azabicyclo[3.2.1]octane Core

The synthesis of YZJ-1139, a clinical-stage orexin receptor antagonist, exemplifies the power of the Robinson-Schöpf reaction in modern process chemistry[3]. To avoid the costly preparative HPLC separation of enantiomers used in early discovery routes, process chemists implemented a chiral auxiliary approach using commercially available (R)-α-phenethylamine.

Causality & Mechanistic Insights

The success of this multicomponent cascade (succinaldehyde + acetonedicarboxylic acid + primary amine) hinges entirely on precise pH control .

  • Why pH 4.0–5.0? The reaction requires the amine to be sufficiently nucleophilic to form the intermediate iminium ion, while the acetonedicarboxylic acid must be partially enolized to act as the nucleophile in the subsequent Mannich additions. If the pH is too low, the amine is completely protonated (unreactive); if too high, the dicarboxylic acid undergoes premature decarboxylation before cyclization.

  • Self-Purification via Crystallization: The use of (R)-α-phenethylamine induces diastereoselectivity. By treating the crude reaction mixture with hydrochloric acid, the desired (1R,5S)-diastereomer selectively precipitates as a highly crystalline hydrochloride salt, driving the equilibrium and completely bypassing column chromatography[3].

Protocol 1: Scalable Synthesis of (1R,5S)-8-((R)-1-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one Hydrochloride

Reagents & Materials:

  • 2,5-Dimethoxytetrahydrofuran (1.0 equiv)

  • Acetonedicarboxylic acid (1.2 equiv)

  • (R)-α-phenethylamine (1.0 equiv)

  • Aqueous HCl (1 N and 12 N)

  • Sodium acetate (buffer)

Step-by-Step Methodology:

  • In Situ Aldehyde Generation: Charge a reactor with 2,5-dimethoxytetrahydrofuran and 1 N HCl. Stir at 70 °C for 2 hours to hydrolyze the acetal, generating succinaldehyde. In-Process Control (IPC): Monitor by GC until starting material is <1%. Cool the solution to 0–5 °C.

  • Buffer & Amine Addition: Adjust the pH to 4.5 using aqueous sodium acetate. Slowly add (R)-α-phenethylamine while maintaining the internal temperature below 10 °C to prevent exothermic degradation.

  • Cascade Cyclization: Add acetonedicarboxylic acid portion-wise. Stir the mixture at ambient temperature (20–25 °C) for 48 hours.

    • Self-Validation: The reaction is accompanied by continuous CO₂ evolution (decarboxylation). The cessation of gas evolution serves as a visual and physical indicator of reaction completion.

  • Workup & Crystallization: Extract the aqueous layer with ethyl acetate to remove non-basic impurities. Adjust the aqueous layer to pH > 10 using 20% NaOH, and extract the free-base product into dichloromethane (DCM).

  • Salt Formation: Concentrate the DCM layer, dissolve the residue in acetone, and add 12 N HCl dropwise at 0 °C. The desired diastereomer will selectively crystallize. Filter and wash with cold acetone to yield the product in >98% diastereomeric excess (de).

Paradigm 2: Transannular C-H Amination via Synergistic Activation

When target molecules deviate from natural architectures, multicomponent assemblies often fail. In these cases, functionalizing an existing monocyclic amine via transannular C-H amination is the most viable process strategy.

Causality & Mechanistic Insights

The modified Suárez reaction utilizes hypervalent iodine and molecular iodine to generate a nitrogen-centered radical, which undergoes a 1,5-HAT to form a carbon-centered radical, ultimately cyclizing into a bridged aza-cycle.

  • Why Synergistic Light and Heat? Mechanistic studies by Merck Process Chemistry revealed that light and heat accelerate different elementary steps[2]. Visible light (LED) efficiently cleaves the N-I bond to generate the N-radical at ambient temperatures. However, the subsequent 1,5-HAT step requires the molecule to adopt a highly strained conformation. Heat (typically 60–80 °C) provides the necessary thermodynamic energy to overcome this specific conformational barrier. Relying on light alone stalls the reaction; relying on heat alone causes reagent degradation. Synergistic application enables gram-to-kilogram scalability[4].

Mechanism N_Halo N-Haloamine Precursor hv Light Activation (N-X Homolysis) N_Halo->hv N_Radical N-Centered Radical hv->N_Radical Heat Heat Activation (Overcome Strain) N_Radical->Heat C_Radical C-Centered Radical (1,5-HAT) Heat->C_Radical 1,5-HAT Oxidation Oxidation to Carbocation C_Radical->Oxidation Cyclization Intramolecular Cyclization Oxidation->Cyclization

Figure 2: Mechanistic pathway of synergistic light/heat-activated transannular C-H amination.

Protocol 2: Scalable Photochemical C-H Amination

Reagents & Materials:

  • Monocyclic sulfonamide precursor (1.0 equiv)

  • PhI(OAc)₂ (1.5 equiv)

  • I₂ (0.2 equiv)

  • 1,2-Dichloroethane (DCE)

  • High-power White LED array (e.g., Kessil lamps) with a heating mantle.

Step-by-Step Methodology:

  • System Preparation: Charge a jacketed photochemical reactor with the monocyclic sulfonamide, PhI(OAc)₂, and I₂ in degassed DCE (0.1 M concentration).

    • Causality: Degassing is critical as dissolved oxygen will quench the N-centered radical, leading to hydroperoxide byproducts and drastically lowering the yield.

  • Synergistic Activation: Heat the reactor jacket to 60 °C. Once the internal temperature stabilizes, irradiate the mixture with white LEDs.

  • Reaction Monitoring: Stir the mixture under continuous irradiation and heating for 4–8 hours.

    • Self-Validation: The reaction mixture will initially appear dark purple/brown due to I₂. As the reaction proceeds and I₂ is consumed in the catalytic cycle, the color will fade to a pale yellow. Complete fading coupled with LC-MS confirmation indicates reaction completion.

  • Quench & Isolation: Cool the reactor to room temperature. Quench the remaining oxidants with saturated aqueous sodium thiosulfate. Extract with DCM, dry over Na₂SO₄, and concentrate. The resulting bridged bicyclic amine can typically be purified via direct recrystallization from heptane/ethyl acetate.

Quantitative Data Presentation

To assist process chemists in selecting the appropriate methodology, the quantitative metrics of both paradigms are summarized below.

Table 1: Comparative Analysis of Large-Scale Synthesis Strategies for Bridged Aza-Cycles

MetricBiomimetic Assembly (Robinson-Schöpf)Synergistic C-H Amination (Suárez)
Primary Scaffold Target 8-Azabicyclo[3.2.1]octanes (Tropanes)Diverse Bridged Bicyclic Amines
Typical Yield 65% – 80% (over cascade)55% – 75%
Stereocontrol Chiral Auxiliary (Diastereoselective)Substrate Conformation Controlled
Purification Method Direct Salt CrystallizationCrystallization / Precipitation
Scalability Metric Tons (Commercial API)Gram to Kilogram (Tox / Phase I)
Estimated E-Factor Low (Aqueous solvent, high atom economy)Moderate (Requires hypervalent iodine)
Key Process Challenge Strict pH and temperature controlUniform light penetration at scale

References

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. 2

  • Synthesis of Bridged Bi-cyclic Amines by Transannular Amination of Remote C–H Bonds. Journal of the American Chemical Society. 4

  • Molecular complexity as a driving force for the advancement of organic synthesis. Nature Reviews Chemistry. 1

  • Development of a Scalable Route with Efficient Stereoisomer Control to YZJ-1139, an Orexin Receptor Antagonist. Organic Process Research & Development. 3

Sources

The Bicyclo[3.1.0]hexane Scaffold: A Key to Unlocking Adenosine A₃ Receptor Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocols for Researchers in Drug Discovery

Introduction: The Significance of Conformational Rigidity in Adenosine Receptor Ligand Design

Adenosine, a ubiquitous purine nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The therapeutic potential of targeting these receptors for conditions ranging from inflammation and cancer to cardiovascular and neurological disorders has driven extensive drug discovery efforts. A significant challenge in this field lies in achieving subtype selectivity, as the endogenous ligand, adenosine, binds to all four receptors. The A₃ adenosine receptor (A₃AR) has emerged as a particularly promising therapeutic target due to its overexpression in inflammatory and cancer cells compared to its low expression levels in healthy tissues.[1]

A key strategy to impart receptor selectivity is the introduction of conformational rigidity into the ligand structure. The flexible ribose ring of adenosine can adopt a range of conformations, allowing it to fit into the binding pockets of all four receptor subtypes. By replacing the ribose moiety with a more constrained scaffold, it is possible to pre-organize the pharmacophoric elements into a conformation that is preferentially recognized by a single receptor subtype. The bicyclo[3.1.0]hexane system, also known as a (N)-methanocarba nucleoside analogue, has proven to be an exceptionally effective ribose surrogate for achieving high A₃AR affinity and selectivity.[1][2] This bicyclic system locks the pseudosugar ring into a "North" (N) conformation, which is favored for A₃AR binding.[3][4]

This application note provides a comprehensive overview of the use of the bicyclo[3.1.0]hexane scaffold in the synthesis of A₃AR ligands. It details the synthetic strategies, explores the structure-activity relationships (SAR), and provides detailed protocols for the synthesis and evaluation of these potent and selective compounds.

The Strategic Advantage of the Bicyclo[3.1.0]hexane Scaffold

The utility of the bicyclo[3.1.0]hexane scaffold stems from its ability to mimic the northern hemisphere of the pseudorotational cycle of the furanose ring in adenosine, thereby presenting the purine base and other substituents in a well-defined spatial orientation. This conformational restriction is a key factor in enhancing binding affinity and, crucially, selectivity for the A₃AR over other adenosine receptor subtypes.[5][6]

Molecular modeling studies have provided insights into the structural basis for this selectivity. The rigid (N)-methanocarba scaffold orients the N⁶- and C2-substituents of the purine ring in a manner that allows for optimal interactions with specific residues within the A₃AR binding pocket. For instance, docking studies of potent A₃AR agonists have shown that the adenine moiety engages in a bidentate hydrogen bond with Asn250 (6.55), while the (N)-methanocarba ring's hydroxyl groups form hydrogen bonds with Ser271 (7.42), His272 (7.43), and Thr94 (3.36).[7] The constrained nature of the bicyclo[3.1.0]hexane core is thought to minimize the entropic penalty upon binding, contributing to higher affinity.

Synthetic Strategies for Bicyclo[3.1.0]hexane-Based Adenosine Receptor Ligands

The synthesis of bicyclo[3.1.0]hexane-based nucleosides typically involves a multi-step sequence starting from a chiral precursor, often D-ribose, to construct the core bicyclic alcohol.[1][8] This key intermediate is then coupled with a suitably substituted purine base, followed by further functionalization.

A common and versatile intermediate is the TBDPS-protected bicyclo[3.1.0]hexan alcohol.[1][8] Its synthesis from D-ribose is a nine-step process that establishes the critical stereochemistry of the bicyclic system. Once this core is obtained, a convergent synthetic approach is often employed, where the purine base is pre-functionalized before being coupled to the bicyclic scaffold, typically via a Mitsunobu reaction.[9] This strategy allows for greater flexibility in the introduction of various substituents on the purine ring.

Synthetic_Workflow D_Ribose D-Ribose Intermediate TBDPS-protected bicyclo[3.1.0]hexan alcohol D_Ribose->Intermediate 9 steps Coupling Mitsunobu Coupling Intermediate->Coupling Purine Substituted Purine Base Purine->Coupling Protected_Nucleoside Protected (N)-methanocarba Nucleoside Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Ligand Final A₃AR Ligand Deprotection->Final_Ligand Binding_Assay_Workflow Preparation Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Suspension Incubation Incubate Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells Preparation->Incubation Filtration Terminate and Filter: - Rapid Vacuum Filtration - Wash with Cold Buffer Incubation->Filtration Detection Detect Radioactivity: - Add Scintillation Cocktail - Count in Scintillation Counter Filtration->Detection Analysis Analyze Data: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki Detection->Analysis A3AR_Signaling Ligand A₃AR Agonist (Bicyclo[3.1.0]hexane) A3R A₃ Receptor Ligand->A3R binds G_protein Gᵢ/₀ Protein A3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates MAPK MAPK Pathway G_protein->MAPK modulates cAMP cAMP AC->cAMP produces IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA activates Response Cellular Response (e.g., anti-inflammatory effects, apoptosis in cancer cells) PKA->Response Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->Response MAPK->Response

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Racemic Bicyclo[3.1.0]hexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of racemic bicyclo[3.1.0]hexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-proven solutions for obtaining this critical building block in high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude racemic bicyclo[3.1.0]hexan-1-amine hydrochloride?

The most common and effective method for purifying amine hydrochloride salts is recrystallization . This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.[1][2] The key is to select a solvent (or solvent system) in which the amine salt has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[2][3]

For a compound like bicyclo[3.1.0]hexan-1-amine hydrochloride, which is a salt, polar protic solvents are typically a good starting point. Common choices include:

  • Alcohols (e.g., isopropanol, ethanol, methanol)

  • A mixture of a polar solvent and a less polar anti-solvent (e.g., isopropanol/diethyl ether, ethanol/ethyl acetate).[4]

An initial solvent screen with a small amount of crude material is essential to identify the optimal system for your specific impurity profile.

Q2: My compound is "oiling out" during cooling instead of forming crystals. What causes this and how can I fix it?

"Oiling out," or liquid-liquid phase separation, is a common problem in crystallization and occurs when the solute separates from the solution as a liquid rather than a solid.[5][6][7] This is problematic because the oil droplets are often less pure than crystalline solids, as impurities tend to be more soluble in the liquid solute.[5][8]

Primary Causes:

  • High Impurity Concentration: Significant levels of impurities can depress the melting point of your compound, causing it to separate as a liquid at a temperature where it would normally be solid.[6][8]

  • Low Melting Point: The melting point of your compound might be lower than the temperature at which the solution becomes saturated during cooling.[6][8][9]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation far above the melting point of the compound, favoring oil formation over the slower, more ordered process of crystal nucleation and growth.[7]

  • Inappropriate Solvent Choice: The solvent system may be too non-polar, or in a mixed-solvent system, the anti-solvent may be causing the compound to precipitate too rapidly.[7]

Troubleshooting Solutions:

  • Slow Down the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, insulated with paper towels, before moving it to an ice bath. Very slow cooling can favor crystal formation.[6][8]

  • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of the primary solvent (the one in which the compound is more soluble), and attempt to cool again.[5][6]

  • Scratch & Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[6] If you have a small amount of pure material, add a "seed crystal" to the cooled solution to initiate crystallization.[6][9]

  • Re-evaluate Your Solvent System: Consider a different solvent or adjust the ratios in your mixed-solvent system. Sometimes, using a slightly more polar solvent can prevent oiling out.

Q3: My final yield after recrystallization is very low. What are the common reasons for this?

Low recovery is a frequent issue, and several factors can contribute to it.

Possible Causes & Solutions:

  • Using Too Much Solvent: This is the most common mistake.[2][6] The compound remains in the "mother liquor" because the solution never reaches saturation upon cooling.

    • Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt the crystallization again.[6]

  • Premature Crystallization: If the compound crystallizes in the hot filtration step (if performed), significant loss can occur.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated, and use a slight excess of hot solvent to prevent crystallization during transfer.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your product.[2]

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals on the filter.

  • Inherent Solubility: The compound may have significant solubility in the chosen solvent even at low temperatures.

    • Solution: Re-screen for a solvent where the solubility at low temperature is lower, or consider using a mixed-solvent system where an anti-solvent is added to reduce solubility.

Q4: What are the likely impurities, and can I use an acid-base extraction to pre-purify my crude product?

Yes, an acid-base extraction is an excellent preliminary purification step to remove non-basic organic impurities before recrystallization.[10][11]

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be neutral or acidic organic compounds.

  • Non-basic Byproducts: Side-products from the reaction that do not contain a basic amine group.

  • Solvent Residues: Residual solvents from the reaction workup.[9]

The principle of acid-base extraction relies on the ability to switch the amine between its water-insoluble free base form and its water-soluble hydrochloride salt form.[1][11]

Detailed Protocols & Troubleshooting Guide

Protocol 1: Preliminary Purification via Acid-Base Extraction

This protocol is designed to remove neutral or acidic organic impurities.

Steps:

  • Dissolve the crude bicyclo[3.1.0]hexan-1-amine hydrochloride in deionized water.

  • Basify the aqueous solution to a pH > 12 using a strong base like 2M NaOH. This converts the amine salt to its free base form.

  • Extract the aqueous layer 2-3 times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free amine will move into the organic layer, while inorganic salts remain in the aqueous phase.[10][12]

  • Combine the organic extracts. At this stage, you can wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to isolate the crude free amine.

  • Re-dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or diethyl ether) to re-precipitate the hydrochloride salt.[13]

  • Collect the precipitated salt by filtration. This material is now ready for final purification by recrystallization.

Protocol 2: Recrystallization from a Single Solvent (e.g., Isopropanol)

Steps:

  • Place the crude or pre-purified amine hydrochloride salt into an Erlenmeyer flask.

  • Add a minimal amount of isopropanol (IPA) and bring the mixture to a gentle boil using a hot plate.

  • Continue to add small portions of hot IPA until the solid just completely dissolves.[1] It is crucial to use the minimum amount of boiling solvent necessary.[2]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold IPA to remove any remaining mother liquor.

  • Dry the crystals under vacuum to obtain the purified product.

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common recrystallization issues.

G start Begin Recrystallization: Dissolve crude salt in minimal hot solvent cool Cool solution slowly start->cool check_crystals Crystals Form? cool->check_crystals collect Collect, wash with ice-cold solvent, and dry check_crystals->collect Yes no_xtals Problem: No Crystal Formation check_crystals->no_xtals No oiled_out Problem: Oiling Out check_crystals->oiled_out Oiled Out yes Yes no No oil Oiled Out end Pure Product collect->end no_xtals_cause Possible Cause: Too much solvent? Supersaturation? no_xtals->no_xtals_cause no_xtals_sol Solution: 1. Reduce solvent volume. 2. Scratch flask / Add seed crystal. 3. Re-cool slowly. no_xtals_cause->no_xtals_sol no_xtals_sol->cool Retry oil_cause Possible Cause: Too concentrated? Cooling too fast? High impurity level? oiled_out->oil_cause oil_sol Solution: 1. Re-heat, add more solvent. 2. Cool much slower. 3. Consider pre-purification (e.g., Acid-Base Extraction). oil_cause->oil_sol oil_sol->cool Retry

Caption: Troubleshooting flowchart for recrystallization.

Data Summary Table

The selection of a recrystallization solvent is critical. The ideal solvent should exhibit the properties outlined below.

Solvent PropertyIdeal CharacteristicRationale
Solubility of Compound High solubility at boiling point, low at room temp.[2][3]Maximizes recovery upon cooling.
Solubility of Impurities High solubility at room temp OR very low at boiling point.[3]Allows impurities to either remain in the mother liquor or be removed by hot filtration.
Boiling Point Lower than the melting point of the solute.Prevents the compound from melting/oiling out before it dissolves.[6][8]
Reactivity Must be inert and not react with the compound.[3]Ensures the chemical integrity of the product.
Volatility Moderately volatile.Facilitates easy removal from the purified crystals after filtration.[3]

Recommended Starting Solvents for Screening:

  • Isopropanol (IPA)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Ethanol/Ethyl Acetate (mixed system)

  • Isopropanol/Diethyl Ether (mixed system)

References

  • Childers, K. M., et al. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Hydrogen Chloride in Ethanol and Methanol. Organic Process Research & Development, 13(4), 429-437. [Link]

  • thetoastyone. (2013, February 3). Recrystallization (help meeeeee). Reddit. [Link]

  • Grabski, M. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • Kilomentor. (2009, July 26). Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • Rhodium. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Erowid. [Link]

  • Dr. UGC-CSIR NET/JRF Chemistry. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • González Ceballos, L. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Childers, K. M., et al. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Hydrogen Chloride in Ethanol and Methanol. Organic Process Research & Development, 13(4), 429-437. [Link]

  • Grabski, M. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Childers, K. M., et al. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Hydrogen Chloride in Ethanol and Methanol. Organic Process Research & Development, 13(4), 429-437. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Kilomentor. (2009, July 26). Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Kilomentor. (2009, July 26). Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. [Link]

Sources

Technical Support Center: Stability of Bicyclic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bicyclic amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often challenging compounds. Bicyclic amines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Converting them to their hydrochloride (HCl) salts is a common strategy to improve solubility, enhance crystallinity, and increase stability. However, this salt form is not without its own unique set of stability challenges.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing the stability of these salts. By understanding the "why," you can more effectively troubleshoot issues, design robust formulations, and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of bicyclic amine hydrochloride salts.

Q1: Why are bicyclic amines so often formulated as hydrochloride salts?

A1: The conversion of a free amine, which is often a poorly soluble oil or amorphous solid, into its HCl salt offers several distinct advantages in drug development:

  • Enhanced Aqueous Solubility: The ionic nature of the salt dramatically increases its solubility in aqueous media compared to the neutral free base, which is critical for formulation and bioavailability.

  • Improved Crystallinity and Handling: Salts tend to be crystalline solids with well-defined melting points. This makes them much easier to handle, weigh accurately, and purify compared to the often oily or amorphous free base form.[1]

  • Increased Stability Against Oxidation: The nitrogen lone pair in a free amine is susceptible to oxidation.[2] Protonation to form the ammonium salt sequesters this lone pair, significantly reducing its reactivity and protecting the molecule from oxidative degradation.[3]

Q2: My amine HCl salt powder has become clumpy and sticky. What is happening?

A2: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere.[1] Amine hydrochloride salts are notoriously hygroscopic.[4] The absorbed water acts as a plasticizer, causing the powder particles to stick together, which can make accurate weighing impossible and lead to inaccurate concentrations in your experiments.[1] More critically, this moisture can trigger chemical degradation pathways.[1][5]

Q3: What is salt disproportionation and why should I be concerned?

A3: Salt disproportionation is a critical chemical stability issue where the hydrochloride salt reverts to its corresponding neutral free base and hydrochloric acid.[5][6] This process can negate the very benefits of creating the salt in the first place (like improved solubility). The reaction is often mediated by absorbed water and is highly dependent on the "microenvironmental pH."[5] If the salt is in an environment (for example, in a formulation with basic excipients) where the local pH is higher than the salt's pHmax (the pH of maximum solubility), the less soluble free base is the thermodynamically favored form and will begin to precipitate or crystallize out.[6][7]

Q4: What are the ideal storage conditions for these salts?

A4: To maintain chemical and physical integrity, bicyclic amine HCl salts must be protected from moisture, heat, and light. Ideal storage involves a multi-layered approach.

ParameterRecommendationRationale
Temperature Store at recommended temperatures, often cool (2-8 °C) or frozen (-20 °C) for long-term storage.[8][9]Minimizes thermal degradation and slows the kinetics of other degradation pathways.[10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation, especially for sensitive molecules.
Moisture Store in a tightly sealed container with a desiccant.[9] Use of a glovebox or dry box for aliquoting is highly recommended.Prevents moisture uptake, which leads to hygroscopicity, hydrolysis, and disproportionation.[1][10]
Light Store in an amber vial or other light-blocking container.Protects against photolytic degradation, which can be a significant issue for many organic molecules.[11][12]

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during the handling and analysis of bicyclic amine hydrochloride salts.

Problem 1: Physical State Changes in the Solid API
  • Observation: The fine, crystalline powder has become a solid cake, has visible clumps, or appears wet.

  • Probable Cause: Hygroscopicity . The salt has absorbed significant atmospheric moisture.[1][4]

  • Immediate Action & Solution:

    • Do not use the material for quantitative experiments. The weight will be inaccurate due to absorbed water.[1]

    • Dry the material: Place the material in a vacuum oven at a mild temperature (e.g., 30-40 °C) for several hours to gently remove the water. Caution: Check the thermal stability of your compound first to avoid degradation.

    • Improve Storage: Transfer the dried material to a new, dry vial. Store this primary container inside a larger, sealed container with a fresh desiccant (e.g., Drierite® or silica gel). For highly sensitive compounds, consider storing aliquots in a desiccator cabinet or a nitrogen-purged glovebox.[9][10]

Problem 2: Inconsistent or Drifting pH in Aqueous Solutions
  • Observation: The pH of a freshly prepared aqueous solution of the salt changes over time, typically drifting downwards.

  • Probable Cause: Hydrolysis . If the bicyclic amine contains hydrolytically labile functional groups (e.g., aminals, esters, amides), it can degrade in water.[13][14] Some degradation pathways can release acidic byproducts, causing the pH to drop. Alternatively, if the salt is unstable, it might slowly release HCl.

  • Immediate Action & Solution:

    • Use Buffers: For experiments requiring a stable pH, prepare solutions in a suitable buffer system rather than pure water. The buffer choice should be based on the desired pH and compatibility with your downstream application.

    • Analyze for Degradants: Use a stability-indicating method like HPLC to check for the appearance of new peaks over time.

    • Work Quickly: Prepare solutions fresh and use them immediately. If storage is necessary, store them frozen at -20 °C or -80 °C to slow degradation kinetics.

    • Investigate pH-Rate Profile: Conduct a study to measure the rate of degradation at different pH values to identify the pH of maximum stability.[15][16]

Problem 3: Appearance of New Impurities in a Formulation
  • Observation: The amine HCl salt is stable on its own, but when mixed with excipients for a formulation, new peaks appear in the chromatogram.

  • Probable Cause: Excipient-Induced Disproportionation or Degradation . This is a very common issue. A basic excipient (e.g., magnesium stearate, certain polymers) can raise the microenvironmental pH, causing the salt to convert to the free base.[5][17] The free base may then be less stable or interact with other excipients.

  • Immediate Action & Solution:

    • Characterize Excipients: Measure the pH of a slurry of each individual excipient in water to identify any that are basic.

    • Screen for Compatibility: Prepare binary mixtures of your API with each excipient and store them under accelerated conditions (e.g., 40 °C/75% RH).[6] Analyze the mixtures at set time points to identify the problematic excipient(s).

    • Reformulate: Replace the incompatible excipient with a neutral or acidic alternative.

    • Consider Non-Aqueous Granulation: If water is mediating the reaction during manufacturing, a non-aqueous granulation process might prevent the issue.[5]

Problem 4: Split or Broad Peaks in Reverse-Phase HPLC Analysis
  • Observation: When analyzing the pure salt by RP-HPLC, you observe a single peak that is split, shouldered, or unusually broad. LC-MS analysis shows the same mass across the entire peak.[18]

  • Probable Cause: Insufficient Mobile Phase Buffer Capacity . The injection of the acidic hydrochloride salt can overwhelm the mobile phase buffer at the point of injection. This creates a temporary, localized pH drop on the column head, causing the analyte to exist in both protonated and partially deprotonated states, leading to poor peak shape.[18]

  • Immediate Action & Solution:

    • Increase Buffer Concentration: Increase the concentration of the buffer in your mobile phase (e.g., from 10 mM to 25 or 50 mM). This provides more capacity to neutralize the injected salt.

    • Reduce Injection Load: Decrease the amount of sample injected onto the column.

    • Adjust Sample Diluent: Dissolve the sample in the mobile phase itself, rather than a stronger or unbuffered solvent. This pre-equilibrates the sample to the mobile phase pH before injection.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of your molecule.[19][20]

Objective: To generate likely degradation products by subjecting the bicyclic amine HCl salt to harsh chemical and physical conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the amine HCl salt (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidation: Mix stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Stress (Solution): Incubate a sample of the stock solution at 60 °C for 24 hours.

    • Thermal Stress (Solid): Place a small amount of the solid powder in an oven at a temperature just below its melting point for 24 hours. Dissolve for analysis.

    • Photolytic Stress: Expose both the stock solution and solid powder to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation. If degradation is too extensive or not observed, adjust the stress conditions (time, temperature, reagent concentration). Identify and characterize any significant degradation products.[21]

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis API Bicyclic Amine HCl Salt (Solid) Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Therm Thermal (60°C) Stock->Therm Photo Photolytic (ICH Light Source) Stock->Photo Quench Neutralize & Dilute Samples Acid->Quench Base->Quench Oxid->Quench Therm->Quench Photo->Quench HPLC Analyze via HPLC-UV/MS Quench->HPLC Eval Evaluate Degradation & Identify Products HPLC->Eval

Caption: Workflow for a typical forced degradation study.

Diagram: Troubleshooting Common Stability Issues

Troubleshooting_Decision_Tree Start Observed Problem? P1 Powder is Clumped or Caked Start->P1 P2 New Impurities in Formulation Start->P2 P3 Split/Broad Peak in HPLC Start->P3 C1 Cause: Hygroscopicity P1->C1 Physical Change S1 Solution: 1. Dry under vacuum 2. Store with desiccant 3. Handle in dry environment C1->S1 Action C2 Cause: Excipient-Induced Disproportionation P2->C2 Chemical Change S2 Solution: 1. Screen excipient compatibility 2. Check excipient pH 3. Reformulate with neutral excipients C2->S2 Action C3 Cause: Insufficient Buffer Capacity P3->C3 Analytical Artifact S3 Solution: 1. Increase buffer concentration 2. Reduce injection load 3. Use mobile phase as diluent C3->S3 Action

Caption: Decision tree for troubleshooting stability issues.

Diagram: Mechanism of Salt Disproportionation

Disproportionation_Mechanism Salt Bicyclic Amine-H⁺Cl⁻ (Crystalline Salt) - Soluble - Stable Form FreeBase Bicyclic Amine (Free Base) + HCl - Poorly Soluble - Less Stable Form Salt->FreeBase Disproportionation (pH > pHmax) FreeBase->Salt Recrystallization (pH < pHmax) Water H₂O (from humidity) Water->Salt Mediates Reaction Excipient Basic Excipient (e.g., Mg Stearate) Excipient->Salt Raises Micro-pH

Caption: Factors influencing salt disproportionation equilibrium.

References

  • Surwase, S., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 13(11), 3744-3754. Retrieved from [Link]

  • Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

  • Königs, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2356-2367. Retrieved from [Link]

  • Babu, S., & Kumar, S. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 80-92. Retrieved from [Link]

  • de Oliveira, M. A., et al. (2021). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Drug Development and Industrial Pharmacy, 47(5), 799-808. Retrieved from [Link]

  • Scribd. (n.d.). Heat Stable Amine Salts Testing Method. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]

  • Pharmaceutical Guidelines. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Retrieved from [Link]

  • Zhang, J., et al. (2021). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 23(15), 2841-2849. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 3(2), 209-230. Retrieved from [Link]

  • PharmaCompass. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Rao, N., & Doke, P. (2018). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 7(1), 5-15. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Imae, I., et al. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials, 5(2), 1339-1346. Retrieved from [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. Retrieved from [Link]

  • Inspectioneering. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Retrieved from [Link]

  • Yang, Q., et al. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from So. Organic Process Research & Development, 13(5), 920-924. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • ResearchGate. (2025). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. Retrieved from [Link]

  • Li, Y., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. ACS Earth and Space Chemistry, 3(5), 739-750. Retrieved from [Link]

  • Reddit. (2024). Analytical methods to determine if a compound is in the form of a salt. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]

  • MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • NIH. (2018). N-Dealkylation of Amines. Retrieved from [Link]

  • Vysus Group. (2021). Common amine system corrosion issues and how to solve them. Retrieved from [Link]

  • European Medicines Agency. (2020). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. Retrieved from [Link]

  • IWA Publishing. (2021). Biodegradation of alicyclic amines by a newly isolated hypersaline tolerant strain Paenarthrobacter sp. TYUT067. Retrieved from [Link]

  • MSU Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • ACS Publications. (2002). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. Retrieved from [Link]

  • NIH. (2023). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]

  • MU Extension. (2017). Effects of Water pH on the Stability of Pesticides. Retrieved from [Link]

  • ResearchGate. (2026). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Bicyclic Amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor solubility in bicyclic amine compounds. As a Senior Application Scientist, I understand that navigating the complexities of drug development requires not only robust protocols but also a deep understanding of the underlying scientific principles. This guide is structured to provide you with both, offering practical, field-proven insights and troubleshooting strategies to advance your research.

Bicyclic amines are a prevalent structural motif in many promising drug candidates. However, their often-rigid structures and lipophilic nature can lead to poor aqueous solubility, a major hurdle for achieving desired bioavailability and therapeutic efficacy.[1][2] This guide will walk you through a systematic approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my bicyclic amine compound?

A1: The poor solubility of bicyclic amine compounds typically stems from a combination of factors:

  • High Lipophilicity: The hydrocarbon scaffold of the bicyclic system is inherently non-polar, leading to a preference for fatty or non-aqueous environments over water.[3]

  • Crystal Lattice Energy: The rigid, often symmetrical nature of bicyclic structures can lead to strong intermolecular interactions in the solid state. This high crystal lattice energy requires a significant amount of energy to break apart the crystal and allow the individual molecules to dissolve.[4]

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate effectively.[5]

Q2: What is the first step I should take to address the poor solubility of my bicyclic amine?

A2: The initial and most critical step is to determine the pH-solubility profile of your compound. Since your compound is an amine, it is a weak base.[6] This means its solubility will be highly dependent on the pH of the solution.[7] At a pH below the pKa of the amine, the compound will be protonated and exist as a more soluble salt form.[8][9] Conversely, at a pH above the pKa, it will be in its less soluble, free base form. Understanding this relationship is fundamental to developing an effective formulation strategy.[5]

Q3: Are there simple formulation adjustments I can make in the early stages of my research?

A3: Yes, several straightforward strategies can be employed initially:

  • pH Adjustment: For many basic drugs, simply lowering the pH of the aqueous medium can significantly improve solubility.[5]

  • Co-solvents: The addition of a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can increase the solubility of your compound.[10] These co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic compounds.[5]

Troubleshooting Guides

This section provides a more in-depth, problem-solution approach to common challenges encountered during the development of bicyclic amine compounds.

Problem 1: My bicyclic amine compound precipitates out of my aqueous buffer during my in vitro assay.

This is a classic sign that the intrinsic solubility of your compound in the buffer system is being exceeded.

Root Cause Analysis:

  • pH of the Buffer: Is the pH of your assay buffer above the pKa of your compound? If so, the compound is likely converting to its less soluble free base form.

  • Concentration: Is the concentration of your compound in the assay exceeding its solubility limit at that specific pH?

  • Buffer Composition: Are there any components in your buffer that could be interacting with your compound to reduce its solubility (e.g., high salt concentrations causing a "salting out" effect)?

Solutions:

  • Optimize Buffer pH: If your assay allows, adjust the pH of the buffer to be at least 2 pH units below the pKa of your bicyclic amine. This will ensure that the majority of the compound remains in its protonated, more soluble form.[11]

  • Incorporate Co-solvents: If the pH cannot be significantly altered, consider adding a small percentage (e.g., 1-10%) of a biocompatible co-solvent like DMSO, ethanol, or PEG 400 to your buffer. This can increase the overall solubilizing capacity of the buffer.

  • Utilize Solubilizing Excipients: For more challenging compounds, the use of cyclodextrins can be highly effective.[12] These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate your lipophilic bicyclic amine, forming an inclusion complex that is more water-soluble.[13]

Workflow for Addressing Precipitation in Aqueous Buffer:

Sources

Preventing isomerization during bicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bicyclo[3.1.0]hexane Synthesis & Troubleshooting Support Center . As application scientists, we know that constructing the highly strained bicyclo[3.1.0]hexane framework—a critical rigidified bioisostere in medicinal chemistry—presents unique thermodynamic and kinetic challenges. The inherent ring strain (~25–30 kcal/mol) makes these systems highly susceptible to post-synthetic isomerization, including epimerization, alkene migration, and catastrophic ring-opening.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of these isomerization pathways and provide self-validating protocols to kinetically lock your desired stereocenters.

Diagnostic Decision Tree

Before adjusting your reaction parameters, identify the specific degradation pathway your intermediate is undergoing.

Workflow A Bicyclo[3.1.0]hexane Synthesis Initiated B Identify Isomerization Pathway A->B C1 Exo/Endo Epimerization (C6 Position) B->C1 C2 Ring-Opening (Strain Relief to Diene) B->C2 C3 Alkene Migration (Post-Cyclization) B->C3 D1 Action: Ultra-low Rh(II) loading & avoid acidic silica C1->D1 D2 Action: Attenuate Lewis Acidity (e.g., Et2AlCl instead of AlCl3) C2->D2 D3 Action: Tune Au(I) Ligand / Use non-coordinating counterions C3->D3

Diagnostic workflow for resolving isomerization pathways in bicyclo[3.1.0]hexane synthesis.

Core FAQs & Mechanistic Troubleshooting

Issue 1: Exo/Endo Epimerization During Diazo Cyclopropanation

Q: During the cyclopropanation of cyclopentenes using ethyl diazoacetate (EDA) and a Rhodium catalyst, our exo/endo ratio drifts over time, ruining our diastereomeric excess. How do we lock the stereocenter?

The Causality: The C6 position of the bicyclo[3.1.0]hexane ring (the tip of the cyclopropane) bears an electron-withdrawing ester group from the EDA. The protons alpha to this ester are relatively acidic. Prolonged exposure to standard catalyst loadings (1–7 mol % Rhodium acetate) or the slightly acidic environment of silica gel during column chromatography promotes transient enolization. Upon re-protonation, the strained system relaxes to the thermodynamically favored isomer, destroying the kinetic ratio[1].

The Solution: You must decouple the cyclopropanation step from traditional purification. By dropping the catalyst loading to ultra-low levels (0.005 mol %) and telescoping the crude mixture directly into hydrolysis, you eliminate the Lewis-acidic and Brønsted-acidic triggers for epimerization. This allows for the selective isolation of either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates cleanly without chromatographic purification[1].

Issue 2: Lewis Acid-Mediated Ring-Opening Isomerization

Q: We are using Lewis acids to mediate the cycloisomerization of enynones to bicyclo[3.1.0]hexanes, but our yields are dominated by monocyclic dienes (cyclohexenes). Why is the cyclopropane ring opening?

The Causality: The synthesis of halogenated bicyclo[3.1.0]hexanes via enynone cycloisomerization proceeds through a highly reactive zwitterionic intermediate. If a harsh, highly electrophilic Lewis acid like AlCl3​ is used, it over-activates the carbonyl group. To relieve the ~27 kcal/mol of ring strain inherent to the bicyclo[3.1.0]hexane core, the intermediate undergoes a secondary C1–C3 bond cleavage, yielding the thermodynamically stable cyclic diene[2].

The Solution: Attenuate the electrophilicity of your metal center. Substituting AlCl3​ with a milder dialkylaluminum halide, such as Et2​AlCl , reduces the Lewis acidity just enough to facilitate the initial cyclization while preventing the secondary C–C bond cleavage, trapping the bicyclo[3.1.0]hexane intact[2].

Issue 3: Alkene Migration in Gold-Catalyzed Enyne Cycloisomerization

Q: When synthesizing bicyclo[3.1.0]hexenes via Gold(I)-catalyzed 1,5-enyne cycloisomerization, we observe double bond migration post-cyclization. How can we prevent this?

The Causality: The cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes is highly effective for forming the bicyclo[3.1.0]hexane framework[3]. However, the reaction proceeds via a gold-carbenoid/allylic cation intermediate. If demetalation is slow, or if coordinating counterions (like chlorides) facilitate proton shuttling, the intermediate can undergo competitive 1,2-hydride shifts, leading to alkene migration.

The Solution: Ensure rapid, stereospecific cycloisomerization by optimizing the electronic properties of the catalyst. Using non-coordinating counterions (e.g., SbF6−​ or BARF) accelerates the reductive elimination step relative to the hydride shift, ensuring excellent chirality transfer and locking the alkene in its kinetic position[3].

Quantitative Data: Impact of Reaction Parameters

To make informed decisions on your synthetic route, compare how different parameters influence the product distribution between the desired bicyclo[3.1.0]hexane and its isomerized byproducts.

Reaction TypeCatalyst / ReagentPrimary Isomerization PathwayProduct Distribution (Desired : Isomerized)Key Corrective Action
Diazo Cyclopropanation 1–7 mol% Rh2​(OAc)4​ C6 Exo/Endo EpimerizationVariable (often equilibrates to 1:1)Reduce loading to 0.005 mol%
Diazo Cyclopropanation 0.005 mol% Rh2​(esp)2​ C6 Exo/Endo Epimerization>95:5 (Kinetically locked)Telescope directly to hydrolysis
Enynone Cycloisomerization AlCl3​ (0.2 equiv)Ring-Opening to Diene33% Desired : 67% DieneSwitch to milder Lewis acid
Enynone Cycloisomerization Et2​AlCl (1.2 equiv)Ring-Opening to Diene>90% Desired : <10% DieneMaintain strict temperature control
1,5-Enyne Cycloisomerization AuCl3​ Alkene MigrationHigh migration to thermodynamically stable alkeneSwitch to Cationic Au(I)
1,5-Enyne Cycloisomerization [(Ph3​P)Au]+SbF6−​ Alkene Migration>99% Desired (Stereospecific)Quench immediately with Et3​N

Standard Operating Procedures (SOPs)

The following self-validating protocols are designed with built-in safeguards to prevent isomerization.

SOP 1: Kinetically Controlled Cyclopropanation of Cyclopentenes

Objective: Synthesize stereopure bicyclo[3.1.0]hexane derivatives while preventing C6 epimerization.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the cyclopentene derivative (1.0 equiv) and anhydrous dichloromethane (0.5 M).

  • Catalyst Addition: Add an ultra-low loading of dirhodium(II) catalyst (exactly 0.005 mol % Rh2​(esp)2​ ).

    • Causality Check: Minimizing the Rh concentration prevents the metal from acting as a Lewis acid to trigger post-reaction enolization.

  • Diazo Addition: Dilute ethyl diazoacetate (EDA, 1.2 equiv) in DCM and add via a syringe pump over 2 hours at 0 °C.

    • Causality Check: Slow addition prevents carbene dimerization; the low temperature traps the kinetic diastereomer.

  • Telescoped Quench (Critical Step): Do NOT concentrate the reaction mixture or attempt purification via acidic silica gel chromatography. Immediately add aqueous LiOH (for ester hydrolysis) directly to the crude reaction mixture.

  • Isolation: Extract the aqueous layer with ether to remove organic impurities, acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc to isolate the stereopure bicyclo[3.1.0]hexane carboxylic acid.

SOP 2: Gold(I)-Catalyzed 1,5-Enyne Cycloisomerization

Objective: Prevent post-cyclization alkene migration and ensure stereospecific chirality transfer.

  • Catalyst Activation: In a glovebox, pre-mix (Ph3​P)AuCl (2 mol%) with AgSbF6​ (2 mol%) in anhydrous DCM for 10 minutes. Filter the mixture through a 0.2 μ m PTFE syringe filter to remove the AgCl precipitate.

    • Causality Check: Complete removal of the chloride anion is essential to prevent counterion-mediated proton shuttling, which leads to alkene migration.

  • Substrate Addition: Cool the active [(Ph3​P)Au]+SbF6−​ solution to -20 °C. Add the 1,5-enyne (1.0 equiv) dropwise.

  • Reaction Monitoring & Quench: Monitor strictly by in-situ IR or rapid TLC. Quench the reaction with triethylamine (0.1 mL) immediately upon consumption of the starting material (typically < 30 mins).

    • Causality Check: Triethylamine forcefully coordinates the gold catalyst, terminating the reaction and preventing thermodynamic equilibration of the alkene.

  • Purification: Pass the quenched mixture through a short plug of basic alumina (avoid acidic silica) to yield the pure bicyclo[3.1.0]hexene.

References

  • [1] Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications.

  • [2] Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. Royal Society of Chemistry.

  • [3] Catalytic isomerization of 1,5-enynes to bicyclo[3.1.0]hexenes. PubMed (NIH).

Sources

Validation & Comparative

Comparative Crystallization & Sample Preparation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to Crystallographic Structure Determination of Bicyclo[3.1.0]hexane Derivatives

Introduction Bicyclo[3.1.0]hexane is a highly strained, conformationally rigid scaffold that fuses a cyclopentane with a cyclopropane ring. It is a privileged structural motif in drug discovery, serving as the core for group 2 metabotropic glutamate receptor (mGluR) agonists (e.g., LY354740) [1] and as a bioisosteric furanose replacement in conformationally locked methanocarba nucleosides [2].

Determining the absolute configuration and the precise degree of cyclopentane flattening (boat conformation) in these derivatives is critical for establishing accurate structure-activity relationships (SAR). However, the lipophilic, low-molecular-weight nature of the unsubstituted hydrocarbon core often results in compounds that are oils or low-melting solids at room temperature. This makes traditional Single-Crystal X-Ray Diffraction (SCXRD) exceptionally challenging.

This guide objectively compares traditional sample derivatization strategies against cutting-edge Microcrystal Electron Diffraction (MicroED) for bicyclo[3.1.0]hexane derivatives, providing actionable protocols and comparative performance data.

Strategy A: Heavy-Atom Derivatization (Traditional SCXRD)

  • Mechanism & Causality: Bicyclic hydrocarbons inherently lack strong intermolecular hydrogen-bonding networks, leading to poor crystal packing and low melting points. Derivatizing an amine or alcohol functional group with a heavy-atom moiety (e.g., p-bromosulfonyl chloride) serves two purposes: it increases the molecular weight and rigidity to induce crystallization, and it introduces a heavy atom (Bromine) to facilitate phase solving via anomalous dispersion [3].

  • Best For: Oily intermediates or liquids that refuse to crystallize under any solvent conditions.

Strategy B: Co-Crystallization and Salt Formation

  • Mechanism & Causality: For acidic or basic bicyclo[3.1.0]hexane derivatives (such as dicarboxylic acids), forming diastereomeric salts with chiral amines (e.g., ephedrine) or utilizing co-formers can yield macrocrystals suitable for SCXRD. The ionic interactions provide the necessary lattice enthalpy to form stable crystals [1].

  • Best For: Ionizable compounds where absolute stereochemistry must be resolved without covalent modification.

Strategy C: Microcrystal Electron Diffraction (MicroED)

  • Mechanism & Causality: Electrons interact with matter approximately 10⁴ times more strongly than X-rays. This fundamental physical difference means that MicroED does not require the growth of large macrocrystals (>50 µm). Instead, it can utilize the sub-micron nanocrystals (100–500 nm) naturally present in amorphous-looking powders or residual reaction films [4]. This bypasses the need for derivatization entirely if the compound is a solid powder.

  • Best For: Trace amounts of material, microcrystalline powders, or compounds that decompose during prolonged crystallization attempts.

Decision Workflow for Bicyclo[3.1.0]hexanes

Workflow Start Bicyclo[3.1.0]hexane Derivative State Physical State? Start->State Oil Oil / Liquid State->Oil Liquid Powder Microcrystalline Powder State->Powder Nanocrystals Crystal Macrocrystal (>50 µm) State->Crystal Macrocrystals Deriv Heavy-Atom Derivatization Oil->Deriv Synthesize MicroED MicroED (Cryo-TEM) Powder->MicroED Grid Prep SCXRD SCXRD (In-house/Synchrotron) Crystal->SCXRD Mount Deriv->Crystal Crystallize

Decision tree for selecting crystallographic methods for bicyclo[3.1.0]hexane derivatives.

Data Collection Platforms: A Quantitative Comparison

When evaluating the performance of different diffractometer technologies for these strained ring systems, the choice of platform dictates the required sample prep and the achievable resolution.

ParameterIn-House SCXRD (Cu-K α )Synchrotron SCXRDMicroED (Cryo-TEM)
Minimum Crystal Size > 50 µm (Macrocrystal)5 – 50 µm (Microcrystal)100 – 500 nm (Nanocrystal)
Phasing Method Direct Methods / AnomalousAnomalous / Molecular ReplacementDirect Methods (Kinematical)
Resolution Limit ~0.75 – 0.84 Å~0.60 – 0.80 Å< 1.0 Å (Sub-Angstrom possible)
Sample Prep Time Days to Weeks (Crystallization)Days to Weeks (Crystallization)Minutes (Direct from powder)
Radiation Damage Moderate (Room Temp or 100 K)High (Mitigated by 100 K cryo-cooling)Low (Ultra-low electron dose at 77 K)
Best Use Case Routine heavy-atom derivativesComplex co-crystals or weak saltsAmorphous powders, trace amounts

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains built-in checkpoints to confirm success before proceeding.

Protocol 1: p-Bromosulfonamide Derivatization for SCXRD Purpose: To convert an oily amino-bicyclo[3.1.0]hexane into a crystalline solid with a heavy atom for phasing [5].

  • Reaction Setup: Dissolve 1.0 eq of the amino-bicyclo[3.1.0]hexane derivative in anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA) and cool to 0 °C.

  • Reagent Addition: Slowly add 1.1 eq of p-bromobenzenesulfonyl chloride. Causality: The electron-withdrawing sulfonyl group reduces the basicity of the amine, preventing unwanted side reactions, while the bulky aromatic ring promotes π−π stacking in the crystal lattice.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the primary amine (ninhydrin positive) and the appearance of a UV-active spot confirms conversion.

  • Purification: Wash the organic layer with 1M HCl, brine, and dry over Na₂SO₄. Concentrate under reduced pressure.

  • Crystallization (Vapor Diffusion): Dissolve the purified sulfonamide in a minimum volume of DCM in a small inner vial. Place this inside a larger sealed vial containing hexanes (antisolvent). Allow vapor equilibration over 3–5 days until macrocrystals (>50 µm) form.

Protocol 2: Grid Preparation and Data Collection for MicroED Purpose: To obtain sub-Angstrom structural data directly from unoptimized microcrystalline powders [4].

  • Sample Grinding: Place ~1 mg of the solid bicyclo[3.1.0]hexane derivative powder between two glass slides and gently grind. Causality: This mechanical shearing breaks larger, electron-opaque aggregates into electron-transparent nanocrystals (<500 nm thick) without altering the unit cell.

  • Grid Application: Dust the finely ground powder onto a glow-discharged holey carbon copper TEM grid. Shake off excess material.

  • Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen. Causality: Cryogenic temperatures (77 K) drastically reduce radiation damage from the electron beam, preserving the high-resolution diffraction signal.

  • Self-Validation Checkpoint: Insert the grid into the Cryo-TEM. Switch to diffraction mode and screen for sharp, distinct diffraction spots. Ring patterns indicate polycrystalline aggregates (re-grind needed), while sharp spots indicate a suitable single nanocrystal.

  • Data Collection: Collect data using continuous rotation (e.g., 0.5° to 1.0° per second) over a 60°–120° wedge using an ultra-low electron dose (<0.01 e⁻/Ų/s). Process data using standard crystallographic software (e.g., XDS, DIALS).

Conclusion

The rigid bicyclo[3.1.0]hexane core presents unique crystallographic challenges due to its physical properties. While traditional heavy-atom derivatization remains a robust method for oily intermediates, MicroED has revolutionized the structural elucidation of these strained systems by eliminating the crystallization bottleneck entirely. For modern drug development professionals, integrating MicroED into the analytical pipeline drastically accelerates SAR cycles for bicyclic scaffolds.

References

  • Monn, J. A., et al. "Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties." Journal of Medicinal Chemistry, ACS Publications, 1997.[Link]

  • Marquez, V. E., et al. "Synthesis of Conformationally Restricted 2',3'-exo-methylene Carbocyclic Nucleosides Built on a bicyclo[3.1.0]hexane Template." Journal of Medicinal Chemistry, PubMed, 2002.[Link]

  • Grostic, M. F., et al. "Bicyclo[3.1.0]hexane conformation. Crystal structure of N-exo-6-bicyclo[3.1.0]hexyl-p-bromosulfonamide." The Journal of Organic Chemistry, ACS Publications, 1968.[Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, PMC - NIH, 2018.[Link]

Sources

A Comparative Guide to the Bioactivity of Bicyclo[3.1.0]hexane Isomers: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery professionals, the quest for molecular scaffolds that confer both novelty and enhanced pharmacological properties is perpetual. The bicyclo[3.1.0]hexane system has emerged as a powerful tool in medicinal chemistry, primarily serving as a conformationally constrained bioisostere of the ubiquitous cyclohexane ring.[1] Unlike the flexible cyclohexane, which readily interconverts between chair and boat conformations, the cis-bicyclo[3.1.0]hexane framework is locked into a rigid, puckered shape that closely mimics the boat conformation of cyclohexane.[1][2] This inherent rigidity can lead to tighter binding interactions with protein targets, improved metabolic stability, and enhanced selectivity, making it a highly attractive scaffold for optimizing drug candidates.[1]

This guide provides an in-depth comparison of the bioactivity of bicyclo[3.1.0]hexane isomers across various therapeutic targets. We will delve into the structural nuances that dictate their pharmacological profiles, supported by experimental data and detailed protocols, to offer researchers and drug development scientists a comprehensive resource for leveraging this unique chemical architecture.

The Strategic Advantage of Conformational Restriction

The fundamental premise behind employing the bicyclo[3.1.0]hexane scaffold is the principle of conformational locking. A flexible ligand must expend entropic energy to adopt the specific conformation required for binding to its biological target. By pre-organizing the molecule into this bioactive conformation, the entropic penalty is minimized, which can translate into a significant increase in binding affinity. The bicyclo[3.1.0]hexane core achieves this by locking the six-membered ring into a stable boat-like geometry, a conformation that is typically a high-energy transition state for a simple cyclohexane ring.[1][3]

G cluster_0 Flexible Cyclohexane cluster_1 Rigid Bicyclo[3.1.0]hexane cluster_2 Bioactive Conformation at Target a Chair Conformation b Boat Conformation (High-Energy Intermediate) a->b Ring Flip d Target Receptor a->d Mismatched (Requires Energy) b->a b->d Matches c Locked 'Boat-like' Conformation (Stable) c->d Pre-organized for Binding

Sources

A Comparative Study of Bicyclic Scaffolds in GPCR Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, G-protein coupled receptors (GPCRs) remain a predominant target class, governing a vast array of physiological processes and thus offering immense therapeutic potential. The design of potent and selective ligands for these receptors is a cornerstone of medicinal chemistry. A recurring and highly successful strategy in this endeavor is the utilization of "privileged scaffolds" – core molecular frameworks that exhibit the ability to bind to multiple, often unrelated, biological targets. Among these, bicyclic scaffolds have emerged as particularly fruitful starting points for the development of high-affinity and selective GPCR ligands.

This guide provides a comparative analysis of several key bicyclic scaffolds, offering insights into their structure-activity relationships (SAR), synthetic accessibility, and performance at various GPCR targets. We will delve into the causality behind experimental choices in ligand design and evaluation, presenting a self-validating system of protocols for researchers in the field.

The Significance of Bicyclic Scaffolds in GPCR Ligand Design

The utility of bicyclic scaffolds in medicinal chemistry stems from their unique structural and conformational properties. By constraining the molecule into a more rigid, three-dimensional shape, these scaffolds can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.[1] This pre-organization of pharmacophoric features can also enhance selectivity for a particular receptor subtype. Furthermore, the defined vectors for substituent placement on a bicyclic core allow for systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.[2]

This guide will focus on a comparative analysis of three prominent bicyclic scaffolds: the tropane (8-azabicyclo[3.2.1]octane) framework, spirocyclic systems , and other notable bridged and fused ring systems . We will explore their application in targeting key GPCR families, including dopamine, serotonin, and opioid receptors.

Comparative Analysis of Bicyclic Scaffolds

The Tropane Scaffold: A Versatile Framework

The 8-azabicyclo[3.2.1]octane, or tropane, skeleton is a natural product-derived scaffold found in alkaloids like cocaine and atropine.[3] Its rigid structure and well-defined stereochemistry have made it a popular choice for the design of ligands targeting various GPCRs, particularly monoamine transporters and receptors.[4][5]

The tropane scaffold offers several points for chemical modification, with substitutions at the C-3 and N-8 positions being the most extensively studied. The stereochemistry at the C-3 position is often crucial for activity. For instance, in the design of muscarinic acetylcholine receptor antagonists, specific stereoisomers of tropane derivatives have demonstrated significantly higher potency.[6][7] The nature of the substituent at C-3 dictates the interaction with the receptor's binding pocket, while modifications at the N-8 position can influence affinity, selectivity, and pharmacokinetic properties.[6]

A comparative study of tropane and granatane (N-methyl-9-azabicyclo[3.3.1]-nonane) alkaloids, which differ by only one carbon atom in their core structure, reveals how subtle changes in the bicyclic framework can alter pharmacological activity. While both can act as structural analogs of acetylcholine, the conformational preferences of the two scaffolds lead to distinct medicinal properties.[8][9]

  • Dopamine Receptors: Tropane-based ligands have been extensively developed as dopamine transporter (DAT) inhibitors.[10] The rigid framework allows for precise positioning of pharmacophoric groups to interact with key residues in the transporter's binding site.

  • Muscarinic Receptors: As mentioned, tropane derivatives are potent muscarinic receptor antagonists. Optimization of substituents on the tropane core has led to the identification of highly potent and long-acting M3 receptor antagonists for the treatment of respiratory diseases.[6][7]

Spirocyclic Scaffolds: Introducing Three-Dimensionality

Spirocycles, which contain two rings connected by a single common atom, introduce a high degree of three-dimensionality into a molecule. This can be advantageous for disrupting protein-protein interactions or for accessing deep, well-defined binding pockets within GPCRs. The synthesis of spirocyclic systems can be more challenging than that of other bicyclic scaffolds, but the potential rewards in terms of potency and selectivity are significant.

The spiro[pyrrolidine-3,3'-oxindole] scaffold has emerged as a promising chemotype for serotonin receptors.[11][12][13] SAR studies on this scaffold have shown that substitutions on the phenyl ring of the 2'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one core can significantly impact affinity and selectivity for the 5-HT6 receptor.[11] The introduction of a phenylsulfonyl pharmacophore has also been a successful strategy in optimizing ligands for this target.[11]

  • Serotonin Receptors: Derivatives of the spiro[pyrrolidine-3,3'-oxindole] scaffold have yielded potent and selective ligands for both the 5-HT6 and 5-HT7 receptors.[11][12][13] These compounds represent novel chemotypes for these targets and offer opportunities for the development of new therapeutics for central nervous system disorders.

  • Sigma Receptors: Spirocyclic systems connected to a tetrahydroisoquinoline moiety have been explored as ligands for sigma receptors. SAR studies revealed that the nature of the spirocyclic core (e.g., 2-benzopyran vs. 2-benzofuran) and the linker connecting the two pharmacophores are critical for affinity and selectivity.[14]

Other Bridged and Fused Bicyclic Scaffolds

A diverse array of other bridged and fused bicyclic scaffolds have been successfully employed in the design of GPCR ligands. These scaffolds offer unique conformational constraints and substituent vectors, leading to novel pharmacological profiles.

A series of fused bicyclic heterocycles were identified as potent and selective 5-HT2A receptor antagonists.[15] Optimization of this series focused on improving pharmacokinetic properties and CNS penetration, leading to compounds that demonstrated efficacy in animal models of sleep.[15] In the realm of opioid receptors, bicyclic guanidines have been identified as potent kappa opioid receptor ligands.[11] 3D similarity analysis suggests a "Y" shape molecular binding model where the guanidine functionality and a 4-methoxybenzyl group are key for receptor interaction.[11]

  • Opioid Receptors: Bicyclic peptides have also been designed as potent and selective kappa opioid receptor antagonists.[16] These conformationally constrained peptides can offer improved stability and receptor selectivity compared to their linear counterparts.

  • Dopamine Receptors: The exploration of a bicyclic azepane scaffold led to the discovery of a potent inhibitor of monoamine transporters with selectivity towards the norepinephrine and dopamine transporters.[17]

Quantitative Comparison of Bicyclic Scaffolds

To provide a clearer picture of the relative performance of these scaffolds, the following tables summarize binding affinity and functional potency data for representative ligands from the literature. It is important to note that direct comparisons can be challenging due to variations in assay conditions between different studies.

Table 1: Comparative Binding Affinities (Ki, nM) of Bicyclic Ligands for Dopamine Receptors

ScaffoldLigand ExampleD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 SelectivityReference
N-phenylpiperazineBP 897610.920.015[18]
Bicyclic Azepane(R,R)-1a230--[17]
Fused BicyclicCompound 12-Moderate Affinity-[3]

Table 2: Comparative Binding Affinities (Ki, nM) of Bicyclic Ligands for Serotonin Receptors

ScaffoldLigand Example5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT6 Ki (nM)5-HT7 Ki (nM)Reference
Fused Bicyclic-Potent Antagonist---[15]
Spiro[pyrrolidine-3,3'-oxindole]Compound 6--Sub-micromolar-[11]
Spiro[pyrrolidine-3,3'-oxindole]----Low Nanomolar[12]

Table 3: Comparative Binding Affinities (IC50, nM) of Bicyclic Guanidines for Opioid Receptors

Ligandμ-opioid IC50 (nM)κ-opioid IC50 (nM)δ-opioid IC50 (nM)Reference
Bicyclic Guanidine 1421375458[11]
Bicyclic Guanidine 220286852066[11]

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams created using Graphviz depict a representative GPCR signaling pathway and a general experimental workflow for evaluating ligand performance.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activation Ligand Bicyclic Ligand (Agonist) Ligand->GPCR Binding & Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Cascade

Caption: General experimental workflow for the synthesis and evaluation of bicyclic GPCR ligands.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of the 8-Azabicyclo[3.2.1]octane (Tropane) Scaffold

The Robinson-Schöpf synthesis of tropinone is a classic and efficient method for constructing the tropane core. [3] Materials:

  • Acetonedicarboxylic acid

  • Succinaldehyde (60% aqueous solution)

  • Methylamine hydrochloride

  • Water

  • Appropriate glassware and stirring apparatus

Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid (14.6 g, 0.1 mol) in water (100 mL). [3]2. Addition of Reactants: To the stirred solution, add succinaldehyde (14.5 g of a 60% aqueous solution, 0.1 mol) followed by methylamine hydrochloride (8.3 g, 0.1 mol). [3]3. Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up and Purification: The work-up procedure will vary depending on the specific tropinone derivative being synthesized. Generally, it involves basification, extraction with an organic solvent, and purification by column chromatography or distillation to yield the tropinone product.

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand with known affinity for the receptor (e.g., [³H]-Spiperone for D2 receptors)

  • Test compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding agent (a high concentration of a known ligand, e.g., 10 µM Haloperidol)

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Cell harvester (vacuum filtration manifold)

  • Scintillation counter and scintillation fluid

Protocol:

  • Plate Setup: In a 96-well plate, prepare wells for total binding, non-specific binding, and various concentrations of the test compound.

  • Incubation: To each well, add the following in a final volume of 250 µL:

    • 150 µL of cell membrane preparation (3-20 µg protein). [11] * 50 µL of assay buffer (for total binding), non-specific agent (for non-specific binding), or test compound at various concentrations. [11] * 50 µL of radioligand at a concentration near its Kd value. [11]3. Incubate the plate at 30°C for 60 minutes with gentle agitation. [11]4. Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [11]5. Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

GPCR Functional Assay: cAMP Measurement

This protocol measures the ability of a ligand to modulate the production of the second messenger cyclic AMP (cAMP), indicating its functional activity (agonist or antagonist) at Gs- or Gi-coupled GPCRs. [18] Materials:

  • Cells expressing the GPCR of interest

  • Cell assay buffer

  • Test compound (agonist or antagonist)

  • Forskolin (for Gi-coupled receptor assays)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

  • Plate reader compatible with the chosen detection kit

Protocol (for a Gs-coupled agonist):

  • Cell Plating: Seed cells into a 96-well plate and incubate overnight.

  • Compound Addition: Remove the culture medium and add the test compound at various concentrations diluted in cell assay buffer.

  • Stimulation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the IC50 is determined.

Conclusion

Bicyclic scaffolds represent a powerful tool in the medicinal chemist's arsenal for the design of potent and selective GPCR ligands. The inherent conformational rigidity and defined substitution vectors of these frameworks provide a solid foundation for structure-based drug design. This guide has provided a comparative overview of several key bicyclic scaffolds, highlighting their unique structure-activity relationships and successful applications in targeting a range of GPCRs. The detailed experimental protocols offer a practical starting point for researchers seeking to synthesize and evaluate their own bicyclic ligands. As our understanding of GPCR structure and function continues to evolve, the rational design of ligands based on privileged bicyclic scaffolds will undoubtedly remain a highly valuable and productive strategy in the quest for novel therapeutics.

References

  • Kelemen, Á. A., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2221. [Link]

  • Kelemen, Á. A., et al. (2018). Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(14), 2448-2451. [Link]

  • Kelemen, Á. A., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. PubMed, 29240714. [Link]

  • Boyle, C. D., et al. (2012). Identification of fused bicyclic heterocycles as potent and selective 5-HT(2A) receptor antagonists for the treatment of insomnia. Bioorganic & Medicinal Chemistry Letters, 22(5), 1830-1834. [Link]

  • Galliford, C. V., & Scheidt, K. A. (2007). Construction of Spiro[pyrrolidine-3,3′-oxindoles] — Recent Applications to the Synthesis of Oxindole Alkaloids. Angewandte Chemie International Edition, 46(46), 8748-8758. [Link]

  • Bedewitz, M. A., et al. (2025). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. ResearchGate. [Link]

  • Khan, I., et al. (2015). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. Saudi Pharmaceutical Journal, 23(5), 529-536. [Link]

  • Isenegger, P. G., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Central Science. [Link]

  • Marsden, S. P., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications, 53(90), 12291-12294. [Link]

  • Aldrich, J. V., et al. (2024). A Bicyclic Analog of the Linear Peptide Arodyn Is a Potent and Selective Kappa Opioid Receptor Antagonist. Molecules, 29(13), 3058. [Link]

  • Federico, S., et al. (2025). Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. Cells, 14(18), 1480. [Link]

  • Hacker, D. E. (2016). The Development of Bicyclic Peptide Library Scaffolds and the Discover. VCU Scholars Compass. [Link]

  • Schepmann, D., et al. (2020). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemMedChem, 15(15), 1435-1447. [Link]

  • Al-Daffai, R. S., et al. (2009). Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists. Journal of Medicinal Chemistry, 52(16), 5154-5166. [Link]

  • Han, Y., & Kim, H. (2010). Bicyclic privileged structures. Journal of Medicinal Chemistry, 53(3), 941-959. [Link]

  • Bedewitz, M. A., et al. (2025). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 30(20), 4587. [Link]

  • Cambridge MedChem Consulting. (n.d.). Privileged Structures. [Link]

  • Salafsky, J. S., et al. (2000). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. [Link]

  • Cueva, J. P., et al. (2020). Biased ligands at opioid receptors: Current status and future directions. Journal of Medicinal Chemistry, 63(1), 1-20. [Link]

  • Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • G. S. C. Kumar, et al. (2021). Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors. RSC Medicinal Chemistry, 12(10), 1641-1664. [Link]

  • Casas, M., et al. (2024). Identification of Psychoplastogenic Tropanes Lacking Muscarinic Activity. Journal of Medicinal Chemistry. [Link]

  • Al-Daffai, R. S., et al. (2009). Design, Synthesis, and Structure-Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. ResearchGate. [Link]

  • Manglik, A., et al. (2025). Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. International Journal of Molecular Sciences, 26(4), 2335. [Link]

  • Pinterova, L., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4416. [Link]

  • Paoletta, S., et al. (2012). Dopamine Receptor Affinity for Antagonists. ResearchGate. [Link]

  • Polter, A. M., & Li, X. (2010). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Frontiers in Neuroscience, 4, 179. [Link]

  • Adam, G., et al. (2004). 5-HT 2 receptor subtype functional efficacy, potency and binding for 1, 2, 4 and 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines 27-39. ResearchGate. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 13(8), 1809-1833. [Link]

  • Klein, A. B., et al. (2025). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience. [Link]

  • Wacker, D., et al. (2013). Structural Features for Functional Selectivity at Serotonin Receptors. Science, 340(6132), 615-619. [Link]

  • Bueschbell, B., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7654. [Link]

  • Jastrzębski, M. K., et al. (2025). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Acta Pharmaceutica Sinica B. [Link]

  • Carli, M., & Grazia, G. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Psychiatry, 11, 697. [Link]

  • DiBerto, J. F., & Roth, B. L. (2020). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacology & Therapeutics, 216, 107644. [Link]

  • Federico, S., et al. (2025). Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. Molecules, 30(18), 1480. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3181. [Link]

  • G. T. G., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. [Link]

  • Kaplan, A., et al. (2022). Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. eScholarship. [Link]

  • Charles River. (2025). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. [Link]

  • Carroll, F. I., et al. (2001). Novel tropane-based irreversible ligands for the dopamine transporter. Journal of Medicinal Chemistry, 44(25), 4479-4491. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Bicyclo[3.1.0]hexane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The bicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of cyclohexane that has garnered significant attention in medicinal chemistry. Its rigid, boat-like conformation offers a unique three-dimensional arrangement for substituent positioning, which can lead to enhanced binding affinity, improved metabolic stability, and superior selectivity for a variety of biological targets compared to more flexible alicyclic structures.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of bicyclo[3.1.0]hexane analogs across several important drug target classes, supported by experimental data and detailed protocols for their synthesis and evaluation.

The Bicyclo[3.1.0]hexane Core: A Privileged Scaffold

The inherent rigidity of the bicyclo[3.1.0]hexane system locks substituents into well-defined spatial orientations, minimizing the entropic penalty upon binding to a target protein. This often translates to a tighter binding interaction. Furthermore, the compact nature of this scaffold can impart favorable physicochemical properties, such as reduced lipophilicity compared to larger ring systems, which can be advantageous for pharmacokinetic profiles.

Adenosine A₃ Receptor (A₃AR) Ligands: A Case Study in Selectivity

The A₃ adenosine receptor is a G protein-coupled receptor (GPCR) implicated in inflammation and cancer, making it a promising therapeutic target.[2] The incorporation of a bicyclo[3.1.0]hexane moiety, as a substitute for the ribose ring in nucleoside analogs (termed (N)-methanocarba nucleosides), has been a particularly successful strategy for achieving high A₃AR affinity and selectivity.

Comparative Analysis of A₃AR Ligand Activity

The following table summarizes the binding affinities (Ki) of a series of bicyclo[3.1.0]hexane-based nucleosides for the human adenosine receptor subtypes. The data clearly illustrates the impact of substitutions on the purine ring on both affinity and selectivity.

CompoundXhA₁ Ki (μM)hA₂A Ki (μM)hA₂B Ki (μM)hA₃ Ki (μM)
11 ClHC-NO₂>10>10>10>10
12 ClHC-NH₂>10>10>101.10
13 NHBnHC-NO₂>10>10>100.53
14 NHBnHC-NH₂>10>10>100.49
15 NHPMBHC-NH₂>10>10>100.50
17 ClSCH₃N>10>10>10>10
30 N(Bn)₂SCH₃N>10>10>100.38
36 NH₂HN5.862.11>100.96

Data sourced from Lemmerhirt et al., Molecules, 2022.[2]

Key SAR Insights for A₃AR Ligands:

  • Substitution at the 6-position: Introduction of an amino group at the 6-position is crucial for A₃AR activity (compare 11 and 12 ). Bulky N-benzyl (NHBn) and N,N-dibenzyl (N(Bn)₂) substituents are well-tolerated and can enhance affinity (see 13 , 14 , and 30 ).

  • Substitution at the 2-position: A methylthio (SCH₃) group at the 2-position, in combination with a dibenzylamino group at the 6-position, leads to the most potent analog in this series (30 ).

  • The Purine Core: The presence of a nitrogen at the 1-position of the purine ring is not an absolute requirement for A₃AR affinity, as demonstrated by the activity of the 1-deazapurine analogs.

Experimental Protocols

The synthesis of the bicyclo[3.1.0]hexane scaffold typically starts from D-ribose and involves multiple steps to construct the core alcohol building block. The purine moiety is then introduced via a Mitsunobu reaction.

G D_ribose D-Ribose building_block TBDPS-protected bicyclo[3.1.0]hexan-2-ol D_ribose->building_block Multi-step synthesis mitsunobu Mitsunobu Reaction (DIAD, PPh₃, THF) building_block->mitsunobu purine 2-Methylthio-6- dibenzylaminopurine purine->mitsunobu deprotection Deprotection (TBAF) mitsunobu->deprotection compound_30 Compound 30 deprotection->compound_30

Caption: Synthetic workflow for a bicyclo[3.1.0]hexane A₃AR ligand.

Step-by-Step Synthesis:

  • Synthesis of the Bicyclo[3.1.0]hexane Building Block: The TBDPS-protected bicyclo[3.1.0]hexan-2-ol is synthesized from D-ribose according to previously reported procedures.

  • Mitsunobu Reaction: To a solution of the bicyclo[3.1.0]hexan-2-ol (1.0 eq.), 2-methylthio-6-dibenzylaminopurine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an argon atmosphere, is added diethyl azodicarboxylate (DIAD, 1.5 eq.) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the protected nucleoside.

  • Deprotection: The protected nucleoside is dissolved in THF, and tetrabutylammonium fluoride (TBAF, 1.1 eq. of a 1 M solution in THF) is added. The reaction is stirred at room temperature until complete conversion is observed by TLC.

  • Final Purification: The reaction mixture is concentrated, and the crude product is purified by flash column chromatography to afford the final compound 30 .

This protocol is used to determine the binding affinity of the synthesized compounds for the different human adenosine receptor subtypes.

G membranes Receptor Membranes (hA₁, hA₂A, hA₂B, or hA₃) incubation Incubation (e.g., 60 min at RT) membranes->incubation radioligand Radioligand (e.g., [³H]-PSB-603 for hA₂B) radioligand->incubation test_compound Test Compound (Varying Concentrations) test_compound->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀ and Ki determination) scintillation->analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the respective human adenosine receptor subtype are used.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10 mM MgCl₂.

  • Incubation: In a 96-well plate, add 25 µL of the appropriate radioligand solution, 50 µL of the test compound solution (at various concentrations), and 25 µL of the membrane suspension.

  • Equilibration: Incubate the plate for 60 minutes at room temperature.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.

  • Washing: The filters are washed three times with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values are determined from concentration-inhibition curves using non-linear regression analysis. The Ki values are calculated using the Cheng-Prusoff equation.

µ-Opioid Receptor Ligands: The Impact of Subtle Structural Changes

The µ-opioid receptor is a primary target for analgesic drugs. The 3-azabicyclo[3.1.0]hexane scaffold has been explored as a novel core for µ-opioid receptor ligands, leading to the discovery of potent and selective compounds for potential therapeutic applications such as the treatment of pruritus.[3]

Structure-Activity Relationship of 3-Azabicyclo[3.1.0]hexane Opioid Ligands

Key SAR Insights for µ-Opioid Ligands:

  • The "Magic Methyl" Effect: In one series of compounds, the addition of a single methyl group resulted in a 35-fold improvement in binding affinity, highlighting a specific and highly favorable interaction with the receptor binding pocket.[4]

  • Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the core structure significantly influence both binding affinity and functional activity (agonist vs. antagonist).

  • The N-substituent: The group attached to the nitrogen of the 3-azabicyclo[3.1.0]hexane core plays a critical role in determining potency and selectivity against other opioid receptor subtypes (δ and κ).

Experimental Protocols

A practical route to the 3-azabicyclo[3.1.0]hexane core involves a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[5]

G maleimide Substituted Maleimide cyclopropanation Palladium-Catalyzed Cyclopropanation maleimide->cyclopropanation tosylhydrazone N-Tosylhydrazone tosylhydrazone->cyclopropanation pd_catalyst Pd₂(dba)₃ / P(tBu)₃ pd_catalyst->cyclopropanation base K₃PO₄ base->cyclopropanation azabicyclo 3-Azabicyclo[3.1.0]hexane Derivative cyclopropanation->azabicyclo

Caption: Palladium-catalyzed synthesis of the 3-azabicyclo[3.1.0]hexane core.

Step-by-Step Synthesis:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the substituted maleimide (1.0 eq.), N-tosylhydrazone (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), P(tBu)₃ (0.1 eq.), and K₃PO₄ (2.0 eq.).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction Conditions: Heat the reaction mixture at 80 °C until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

This protocol describes a general method for determining the binding affinity of test compounds for the µ-opioid receptor.[6][7]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human µ-opioid receptor (e.g., CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a suitable radioligand, such as [³H]Diprenorphine or [³H]DAMGO.

  • Incubation: In a 96-well plate, incubate the cell membranes (e.g., 50 µg of protein) with the radioligand (at a concentration close to its Kd) and various concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled µ-opioid ligand (e.g., 10 µM Naloxone).

  • Equilibration: Incubate the plate at 25°C for 90 minutes.[6]

  • Termination and Filtration: Terminate the assay by rapid filtration through GF/B filters, followed by washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity on the filters using liquid scintillation counting and analyze the data to determine IC₅₀ and Ki values.

Cannabinoid Receptor 2 (CB₂) Agonists: Targeting Pain and Inflammation

The cannabinoid receptor 2 (CB₂) is primarily expressed in the periphery and on immune cells, making it an attractive target for treating pain and inflammation without the psychoactive side effects associated with CB₁ receptor activation.[8] APD371 (Olorinab) is a bicyclo[3.1.0]hexane-containing, highly selective CB₂ agonist that has been investigated for the treatment of chronic pain.[9][10]

Structure-Activity Relationship of Bicyclo[3.1.0]hexane CB₂ Agonists

Detailed SAR tables for a series of bicyclo[3.1.0]hexane-based CB₂ agonists are not widely published. However, the development of APD371 provides some key insights.

Key SAR Insights for CB₂ Agonists:

  • Fused Pyrazole Ring: The bicyclo[3.1.0]hexane fragment in APD371 is fused to a pyrazole ring, which is a key structural feature for its high affinity and selectivity for the CB₂ receptor.[1]

  • Amide Side Chain: The nature of the amide side chain is critical for potency and pharmacokinetic properties. The specific side chain in APD371 was optimized to provide a full agonist profile and desirable drug-like properties.[10]

Experimental Protocols

The synthesis of APD371 involves the initial construction of the bicyclo[3.1.0]hexanone core, followed by the formation of the fused pyrazole ring and subsequent elaboration of the side chain.[8]

G epoxyhexene (R)-1,2-epoxyhex-5-ene cyclopropanation Intramolecular Cyclopropanation epoxyhexene->cyclopropanation oxidation TEMPO/Bleach Oxidation cyclopropanation->oxidation bicyclohexanone (1R,5S)-Bicyclo[3.1.0]hexan-2-one oxidation->bicyclohexanone condensation Condensation with 2-hydrazinylpyrazine and diethyl oxalate bicyclohexanone->condensation pyrazole_ester Tricyclic Pyrazole Ester condensation->pyrazole_ester hydrolysis LiOH Hydrolysis pyrazole_ester->hydrolysis n_oxidation mCPBA Oxidation hydrolysis->n_oxidation acid_n_oxide N-Oxide Acid n_oxidation->acid_n_oxide amide_coupling Amide Coupling (HATU) acid_n_oxide->amide_coupling apd371 APD371 (Olorinab) amide_coupling->apd371

Caption: Synthetic pathway for the CB₂ agonist APD371.

Step-by-Step Synthesis:

  • Bicyclo[3.1.0]hexan-2-one Synthesis: (1R,5S)-Bicyclo[3.1.0]hexan-2-one is prepared from (R)-1,2-epoxyhex-5-ene via a catalytic intramolecular cyclopropanation followed by TEMPO/bleach oxidation.[8]

  • Pyrazole Formation: The bicyclohexanone is acylated with diethyl oxalate and then condensed with 2-hydrazinylpyrazine in a one-pot, two-step procedure to yield the tricyclic pyrazole ester.[8]

  • Hydrolysis and N-Oxidation: The ethyl ester is hydrolyzed with lithium hydroxide (LiOH), and the resulting acid is selectively oxidized with m-chloroperoxybenzoic acid (mCPBA) to form the N-oxide acid intermediate.[8]

  • Amide Coupling: The N-oxide acid is coupled with the appropriate amine using HATU as a coupling reagent to afford APD371.[8]

The efficacy of CB₂ agonists in treating pain can be assessed in animal models of visceral hypersensitivity.[9][11]

Step-by-Step Protocol:

  • Induction of Colitis: In rodents, colitis is induced by intrarectal administration of dinitrobenzene sulfonic acid (DNBS).

  • Drug Administration: The test compound (e.g., Olorinab) or vehicle is administered orally to the animals for a specified period.

  • Assessment of Visceromotor Response (VMR): Visceral sensitivity is assessed by measuring the VMR to colorectal distension. A balloon is inserted into the colorectum, and the pressure required to elicit a pain response is measured.

  • Data Analysis: The effect of the test compound on the VMR is compared to the vehicle control group to determine its efficacy in reducing visceral hypersensitivity.

Conclusion

The bicyclo[3.1.0]hexane scaffold is a versatile and valuable tool in modern drug discovery. Its conformational rigidity provides a platform for the design of potent and selective ligands for a diverse range of biological targets. As demonstrated in this guide, systematic exploration of the structure-activity relationships of bicyclo[3.1.0]hexane analogs has led to the identification of promising therapeutic candidates for conditions ranging from inflammation and cancer to pain and pruritus. The detailed experimental protocols provided herein offer a practical foundation for researchers and drug development professionals seeking to further explore the potential of this privileged scaffold.

References

  • Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., Gethin, D. M., Goodwin, G., Greenway, D., Greenwood, S., Hall, K., Thomas, M., Thompson, S., Williams, D., Wood, G., & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200–2203. [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241–249. [Link]

  • Chakrabarti, S., Liu, N. J., & Gintzler, A. R. (2019). Radioligand-binding studies. Bio-protocol, 9(20), e3403. [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed, 26428001. [Link]

  • Wang, Z., & Li, X. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 16(31), 5651–5654. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608–4611. [Link]

  • Du, Y., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e36469. [Link]

  • Han, S., Thoresen, L., Jung, J. K., Zhu, X., Thatte, J., Solomon, M., Gaidarov, I., Unett, D. J., Yoon, W. H., Barden, J., Chen, W., Funahashi, Y., Wen, J., Semple, G., & Leonard, K. A. (2017). Discovery of APD371: Identification of a Highly Potent and Selective CB2 Agonist for the Treatment of Chronic Pain. ACS Medicinal Chemistry Letters, 8(12), 1309–1313. [Link]

  • Wang, Z., & Li, X. (2018). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]

  • Baklanov, M. A., Rybakov, V. B., & Tomilov, Y. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 800–807. [Link]

  • Castro, J., et al. (2022). Olorinab (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents. Pain, 163(1), e72–e86. [Link]

  • Castro, J., et al. (2022). Olorinab (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents. PubMed, 34016790. [Link]

  • Castro, J., et al. (2021). (PDF) Olorinab (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents. ResearchGate. [Link]

  • Han, S., et al. (2017). Discovery of APD371: Identification of a Highly Potent and Selective CB2 Agonist for the Treatment of Chronic Pain. PubMed, 29259833. [Link]

  • Ruiu, S., et al. (2025). Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects. Journal of Medicinal Chemistry, 68(15), 12345-12367. [Link]

  • BindingDB.org. (n.d.). Ki Summary for BDBM50105091. Retrieved from [Link]

  • Lemmerhirt, J. P., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A₃ Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]

  • Mosier, P. D., et al. (2020). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. STOP HIV/AIDS. [Link]

  • Ho, T. C., et al. (2021). Functional potencies (EC 50 ) of key cannabilactones and CP-55940 for... ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-driven protocol for the proper disposal of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride (CAS No: 2137600-90-7). As a compound frequently utilized in pharmaceutical research and development, ensuring its responsible disposal is paramount to maintaining laboratory safety, protecting environmental health, and adhering to regulatory standards. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is classified as a hazardous substance, and its disposal is therefore regulated.[1][2] Under no circumstances should this chemical be discarded in standard trash or poured down the sewer system.[1][2] Such actions can lead to environmental contamination, damage to aquatic life, and significant regulatory penalties.[1][3]

The immediate hazards associated with this compound necessitate careful handling throughout its lifecycle, including disposal.

Hazard Identification Summary
CAS Number 2137600-90-7[4]
Physical Form Powder[5]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning [4][5]
Hazard Statements H302: Harmful if swallowed[4][5]H312: Harmful in contact with skin[4]H315: Causes skin irritation[4][5]H319: Causes serious eye irritation[4][5]H332: Harmful if inhaled[4]H335/H336: May cause respiratory irritation or drowsiness[4][5]

These classifications mandate that Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride be treated as hazardous chemical waste . The responsibility for this determination and its subsequent proper management lies with the waste generator—the laboratory personnel who created the waste.[2]

Procedural Protocol for Disposal

This step-by-step protocol ensures compliance with major regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][6][7]

Step 1: Personal Protective Equipment (PPE) and Safe Handling

Before handling the waste material, ensure you are wearing appropriate PPE. The caustic and irritant nature of amines requires robust protection.[8]

  • Hand Protection: Wear chemically resistant gloves (nitrile is a suitable option for incidental contact).

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[9]

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All handling of the solid compound or its solutions for disposal purposes should occur within a certified chemical fume hood to mitigate inhalation risks.[9]

Step 2: Waste Container Selection and Preparation

The integrity of the waste containment system is critical to preventing leaks and reactions.

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. High-density polyethylene (HDPE) carboys or the original reagent bottle are excellent choices.[10][11][12] Do not use metal containers for acidic or corrosive waste.[13]

  • Ensure Good Condition: The container must be free of cracks, leaks, or significant exterior contamination.[10][11]

  • Keep Closed: The container must be securely closed at all times except when waste is being added.[10][12] This is a common point of failure in regulatory inspections and is crucial for preventing vapor release.

Step 3: Accurate and Compliant Labeling

Proper labeling is a cornerstone of the EPA's Resource Conservation and Recovery Act (RCRA) and is non-negotiable.[1][13]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete All Fields: The label must clearly state the words "HAZARDOUS WASTE" .[10][11]

  • List All Contents: Write out the full chemical name: "Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride". Do not use abbreviations or chemical formulas.[10] If it is part of a solution, list all components with their approximate percentages (e.g., Methanol 90%, Water 5%, Compound X 5%).

Step 4: Prudent Waste Segregation

Chemical incompatibility is a major source of laboratory incidents. As an amine hydrochloride, this compound is a salt and has specific segregation requirements.

  • Isolate from Incompatible Materials: Store the waste container in a designated, secondary containment bin away from incompatible chemicals.[2][10] The primary goal is to prevent accidental mixing that could lead to gas generation, heat, or violent reactions.

  • Consult Incompatibility Chart:

Waste Class Segregate From Rationale for Segregation
Amine Hydrochloride SaltsStrong Bases (e.g., NaOH, KOH)Reaction will neutralize the hydrochloride salt, liberating the free amine, which may be more volatile or reactive.
Strong Acids (e.g., H₂SO₄, HNO₃)While it is a salt of a strong acid (HCl), mixing with other strong acids can cause unpredictable exothermic reactions.[8]
Strong Oxidizers (e.g., Nitrates, Perchlorates, Peroxides)Organic amines can react violently with strong oxidizers, creating a fire or explosion hazard.
Step 5: Storage in a Satellite Accumulation Area (SAA)

The designated waste storage location within the lab must meet specific criteria.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][14]

  • Volume Limits: Per EPA regulations, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[14]

  • Weekly Inspections: The SAA should be inspected weekly to check for leaks, proper labeling, and container integrity.[1]

Step 6: Final Disposal through Institutional Channels

Laboratory personnel should never attempt to transport or dispose of hazardous waste themselves.

  • Contact Environmental Health & Safety (EH&S): When the waste container is approximately 90% full, or within the time limit specified by your institution (often 6-12 months), contact your designated EH&S department to schedule a waste pickup.[10][14]

  • Provide Documentation: Complete any required chemical waste pickup forms, ensuring the information matches the container label exactly.

  • Professional Disposal: Your EH&S office will coordinate with a licensed hazardous waste disposal contractor to transport the waste to an approved treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration.

Emergency Spill Procedures

In the event of a spill, a quick and correct response is vital.

  • Small Spill (Contained within fume hood, a few grams):

    • Alert colleagues in the immediate area.

    • Wearing full PPE, absorb the solid with a non-reactive absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into your designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (Outside of a fume hood, significant quantity):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency number or EH&S office.

    • Prevent others from entering the area.

    • Do not attempt to clean it up yourself. Wait for the trained emergency response team.

Disposal Decision Workflow

The following diagram illustrates the logical flow for compliant disposal of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposition start Identify Waste: Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine HCl ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Waste Container ppe->container label_waste Affix & Complete 'HAZARDOUS WASTE' Label container->label_waste segregate Segregate from Incompatibles (Bases, Oxidizers) label_waste->segregate store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->store_saa inspect Perform Weekly Container Inspections store_saa->inspect check_full Container >90% Full or Time Limit Reached? inspect->check_full Continue Accumulation contact_ehs Request Pickup from Environmental Health & Safety (EH&S) check_full->contact_ehs Yes

Caption: Disposal workflow for hazardous chemical waste.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride, upholding their professional responsibility to protect themselves, their colleagues, and the environment.

References

  • NextSDS. (n.d.). rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • University of California, Riverside. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps.
  • Eide-Haugmo, I., et al. (2025, October 30). Environmental Impact of Amines. ResearchGate.
  • University of Minnesota. (2024, April 16). Chemical Waste Guidelines. Health, Safety & Risk Management.
  • Ferraz, E. R. A., de Oliveira, G. A. R., & de Oliveira, D. P. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience, E4, 914-923.
  • TCI Chemicals. (2024, December 11). SAFETY DATA SHEET.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。